Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRLQBPVLCTGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301992 | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-75-2 | |
| Record name | 51335-75-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 51335-75-2[1][2][3]
This document provides a comprehensive overview of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a versatile building block in organic synthesis. It includes key chemical and physical data, potential applications, and illustrative experimental workflows and protocols relevant to its use as a pharmaceutical intermediate.[2][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for designing synthetic routes and for the safe handling and storage of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | [3] |
| Molecular Weight | 260.28 g/mol | [3] |
| Appearance | Off-white to slight yellow solid | [2] |
| Purity | ≥ 96-98% | [2][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,2-dimethyl-[1][3]dioxane-5,5-dicarboxylic acid diethyl ester, NSC 693437 | [3] |
| Storage | Store in shaded, cool, and dry places | [2] |
Applications in Synthesis
This compound is primarily utilized as a versatile intermediate in organic synthesis.[4] Its structure, featuring a protected dicarboxylic acid, makes it a valuable precursor for the synthesis of more complex molecules. Related dioxolane and dioxane structures serve as key intermediates in the synthesis of pharmaceuticals and bioactive molecules. For instance, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a crucial intermediate for the anti-tumor drug gemcitabine.[6] The pyridine-based analogue, diethyl 2,5-pyridinedicarboxylate, is a precursor for compounds used in materials science, such as Metal-Organic Frameworks (MOFs), and in the development of agrochemicals.[7]
Synthetic Workflow
The synthesis of diethyl esters of dicarboxylic acids typically involves an esterification reaction. A generalized workflow for the synthesis of compounds like this compound is depicted below.
References
- 1. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]
- 2. This compound, CasNo.51335-75-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]
- 3. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Due to the limited availability of in-depth experimental data in publicly accessible domains, this document focuses on consolidating known properties and presenting a logical framework for its synthesis and characterization based on established chemical principles.
Chemical Identity and Properties
This compound, with the CAS number 6339-39-5, is a dicarboxylate ester containing a 1,3-dioxane ring.[1] Its rigid cyclic structure and the presence of two ester functionalities make it a potentially valuable building block in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, primarily computed from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | PubChem |
| Molecular Weight | 260.28 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 6339-39-5 | PubChem |
| Canonical SMILES | CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | PubChem |
| InChI Key | LRRLQBPVLCTGIE-UHFFFAOYSA-N | PubChem |
| Boiling Point | 296.7±35.0 °C (Predicted) | PubChem |
| Density | 1.1±0.1 g/cm³ (Predicted) | PubChem |
| pKa | 12.19±0.70 (Predicted) | PubChem |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol
A potential method for the preparation of this compound is the acid-catalyzed reaction between diethyl malonate and 2,2-dimethyl-1,3-propanediol.
-
Reaction: Diethyl malonate is reacted with 2,2-dimethyl-1,3-propanediol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water (e.g., toluene).
-
Purification: The reaction mixture would be neutralized, washed with brine, and the organic layer dried over an anhydrous salt like magnesium sulfate. The solvent would then be removed under reduced pressure, and the crude product purified by vacuum distillation or column chromatography.
The following diagram illustrates the logical workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Characterization
A standard characterization workflow would be employed to confirm the identity and purity of the synthesized compound.
General Characterization Methodology
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the ethyl groups, the gem-dimethyl groups, and the methylene protons of the dioxane ring. The carbon NMR would confirm the presence of the carbonyl carbons, the quaternary carbon of the dioxane ring, and the other carbon environments.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, notably the strong carbonyl stretch of the ester groups.
-
Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to assess the purity of the final product.
The following diagram outlines a typical experimental workflow for the characterization of the target compound.
Caption: General experimental workflow for the characterization of a synthesized organic compound.
Applications in Drug Development
While specific biological activities for this compound are not well-documented, its structural motifs suggest potential as a scaffold in medicinal chemistry. The rigid dioxane core can serve as a non-aromatic spacer, and the ester groups provide handles for further chemical modification to explore structure-activity relationships.
Conclusion
This compound is a compound with well-defined chemical and physical properties that are primarily available through computational predictions. While it holds potential as a building block in organic synthesis, particularly for pharmaceutical applications, there is a notable absence of detailed, publicly available experimental protocols and biological studies. The synthesis and characterization workflows presented in this guide are based on established chemical principles and serve as a logical framework for researchers interested in working with this compound. Further empirical studies are necessary to fully elucidate its reactivity, biological activity, and potential applications.
References
An In-Depth Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and similar molecules.
Chemical Structure and Properties
This compound is a cyclic ketal and a diester. Its core structure consists of a six-membered 1,3-dioxane ring, substituted at the 2-position with two methyl groups and at the 5-position with two ethyl carboxylate groups.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 51335-75-2 |
| Canonical SMILES | CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC |
| InChI Key | LRRLQBPVLCTGIE-UHFFFAOYSA-N |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| Density | Not available |
Synthesis
A common method for the formation of a 1,3-dioxane ring is the acid-catalyzed reaction of a 1,3-diol with a ketone or an aldehyde. In this case, 2,2-dimethyl-1,3-propanediol would react with a suitable carbonyl compound. Subsequently, the ester groups could be introduced. A more direct approach would be the reaction of 2,2-dimethyl-1,3-propanediol with diethyl malonate.
Proposed Experimental Protocol: Synthesis via Knoevenagel-type Condensation
This proposed protocol is based on the principles of Knoevenagel condensation, which involves the reaction of an active methylene compound (like diethyl malonate) with a carbonyl compound, though in this case, it would be an acetal exchange with a diol.
Materials:
-
2,2-Dimethyl-1,3-propanediol
-
Diethyl malonate
-
Anhydrous toluene or other suitable azeotroping agent
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq), diethyl malonate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add a sufficient amount of anhydrous toluene to the flask to allow for efficient azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst loading, temperature, and reaction time.
Spectral Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, predicted spectral characteristics can be inferred from the structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the two equivalent methyl groups at the 2-position of the dioxane ring, and a singlet for the four equivalent protons of the two -CH₂- groups of the dioxane ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the quaternary carbon at the 5-position, the carbons of the ethyl groups, the acetal carbon at the 2-position, the methyl carbons at the 2-position, and the methylene carbons of the dioxane ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹) and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 260.12, along with characteristic fragmentation patterns corresponding to the loss of ethoxy groups and other fragments of the molecule.
Applications in Drug Development
While there is no specific information available regarding the application of this compound in drug development, molecules containing the 1,3-dioxane scaffold are of interest in medicinal chemistry. The 1,3-dioxane ring can act as a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The diester functionality provides handles for further chemical modification, allowing for the synthesis of a variety of derivatives for screening in drug discovery programs.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis, purification, and analysis.
References
Technical Guide: Molecular Weight Determination of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a chemical compound with applications as a building block in organic synthesis. Accurate determination of its molecular weight is fundamental for compound verification, reaction stoichiometry, and quality control in research and pharmaceutical development. This document provides a comprehensive overview of the key physicochemical properties and outlines the standard methodologies for the precise determination of its molecular weight and structural confirmation.
Core Compound Data
The essential quantitative data for this compound are summarized below. These values are critical for analytical instrumentation setup and data interpretation.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | PubChem[1] |
| Average Molecular Weight | 260.28 g/mol | PubChem[1] |
| Monoisotopic Molecular Weight | 260.12598835 Da | PubChem[1] |
| CAS Number | 51335-75-2 | Dalton Research Molecules, Divbio Science Europe[2][3] |
Experimental Protocols for Molecular Weight Verification
The molecular weight of a synthesized organic compound is experimentally verified to confirm its identity and purity. The two primary techniques for this purpose are Mass Spectrometry (for direct mass measurement) and Nuclear Magnetic Resonance Spectroscopy (for structural elucidation which indirectly confirms the compound).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] It provides the exact molecular weight and can reveal fragmentation patterns that help in structural confirmation.[6]
3.1.1 General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.[7]
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.[7]
-
Ensure the final solution is clear and free of any particulates. If necessary, filter the sample.[7]
-
-
Instrumentation and Analysis:
-
The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Set the instrument to positive ion mode. The molecule is expected to ionize via protonation ([M+H]⁺) or adduction with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
-
Data Interpretation:
-
The primary peak of interest will be the molecular ion peak. For this compound (MW = 260.28), expect to observe the following adducts:
-
[M+H]⁺: at m/z ≈ 261.13
-
[M+Na]⁺: at m/z ≈ 283.11
-
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by comparing the experimentally measured exact mass with the theoretical value (260.1260 for the neutral molecule).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules, thereby confirming the compound's identity and, by extension, its molecular weight.[9][10] It analyzes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[11]
3.2.1 General Protocol for ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Run standard ¹H (proton) and ¹³C (carbon-13) NMR experiments.
-
Additional 2D NMR experiments like COSY and HSQC can be performed to confirm connectivity between protons and carbons.[12]
-
-
Data Interpretation:
-
¹H NMR: The spectrum should show distinct signals corresponding to the different types of protons in the molecule (e.g., ethyl ester protons, dioxane ring protons, methyl group protons). The integration of these signals should be proportional to the number of protons.
-
¹³C NMR: The spectrum should display 12 distinct carbon signals, corresponding to the molecular formula C₁₂H₂₀O₆, confirming the presence of all carbon atoms.
-
The observed chemical shifts and coupling patterns must be consistent with the known structure of this compound.
-
Workflow and Pathway Visualization
The following diagram illustrates the logical workflow for the characterization and molecular weight verification of a synthesized compound like this compound.
References
- 1. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]
- 3. 2,2-DIMETHYL-[1,3]DIOXANE-5,5-DICARBOXYLIC ACID DIETHYL ESTER [divbio.eu]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a versatile building block in organic synthesis. It covers the compound's chemical properties, a detailed synthesis protocol for its precursor, and its applications, particularly within the pharmaceutical and life sciences sectors.
Compound Identification and Properties
The formal IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 2,2-dimethyl-[1][2]dioxane-5,5-dicarboxylic acid diethyl ester and its CAS Number is 51335-75-2 .[1][3][4]
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the table below, based on computed data from PubChem.[1]
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Exact Mass | 260.12598835 Da |
| CAS Number | 51335-75-2 |
| Topological Polar Surface Area | 71.1 Ų |
| Complexity | 293 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
| XLogP3 | 0.9 |
Synthesis Pathway and Rationale
This compound is synthesized via a two-step process. The first step involves the formation of Diethyl bis(hydroxymethyl)malonate from diethyl malonate and formaldehyde.[5] In the second step, this diol intermediate undergoes an acid-catalyzed reaction with acetone to form the target cyclic ketal. This dioxane structure serves as a protective group for the diol, a common strategy in multi-step organic synthesis to prevent unwanted reactions of the hydroxyl groups.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from commercially available starting materials to the final product.
Caption: Two-step synthesis of the target compound from diethyl malonate.
Experimental Protocols
The synthesis of the target compound relies on the successful preparation of its key intermediate, Diethyl bis(hydroxymethyl)malonate.
Protocol: Synthesis of Diethyl bis(hydroxymethyl)malonate
This procedure is adapted from a well-established method published in Organic Syntheses, ensuring high reliability and reproducibility.[5]
Materials:
-
Formaldehyde solution (equivalent to 60 g, 2 moles of formaldehyde)
-
Potassium bicarbonate (8 g)
-
Diethyl malonate (160 g, 1 mole)
-
Saturated ammonium sulfate solution
-
Ether (peroxide-free)
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
In an 800-ml beaker placed in a water bath at 20°C, combine the formaldehyde solution and potassium bicarbonate.
-
With mechanical stirring, add diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
-
Continue stirring for one hour after the addition is complete.
-
Transfer the mixture to a separatory funnel, add 320 ml of saturated ammonium sulfate solution, and extract the product with 320 ml of ether.
-
Dry the ethereal extract over anhydrous sodium sulfate for one hour, filter, and wash the sulfate with 50 ml of anhydrous ether.
-
Distill the ether from the combined filtrates until the liquid temperature reaches 45-50°C.
-
Remove the remaining volatile materials under vacuum (20-30 mm Hg) while warming the flask to 40°C until crystallization begins. Maintain this for an additional 30 minutes.
-
Add 500 ml of isopropyl ether and warm the mixture to 50°C, swirling until all material dissolves.
-
Cool the solution in an ice bath with stirring to induce crystallization, then refrigerate for at least one hour.
-
Filter the crystals, dry them at room temperature, and then in a vacuum desiccator over sulfuric acid. The expected yield is 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C.[6]
Protocol: Synthesis of this compound
This second step is a standard acid-catalyzed ketalization reaction.
Materials:
-
Diethyl bis(hydroxymethyl)malonate (1 mole equivalent)
-
Acetone (can be used as the solvent, large excess) or 2,2-Dimethoxypropane (1.1 mole equivalents)
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Anhydrous aprotic solvent (e.g., toluene or dichloromethane if using 2,2-dimethoxypropane)
General Procedure:
-
Dissolve Diethyl bis(hydroxymethyl)malonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add acetone and the acid catalyst. If using toluene as a solvent with acetone, a Dean-Stark apparatus is recommended to remove the water formed during the reaction and drive the equilibrium toward the product.
-
Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate wash).
-
Extract the product into an organic solvent, dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically via column chromatography or distillation.
Applications in Research and Drug Development
This compound and its precursor serve as crucial intermediates in advanced organic synthesis.
-
Versatile Building Block : The precursor, Diethyl bis(hydroxymethyl)malonate, is a highly versatile building block for creating substituted malonic esters, acrylic esters, and isobutyric esters.[2][7] These motifs are common in complex organic molecules.
-
Pharmaceutical Intermediate : The title compound is classified as a pharmaceutical intermediate.[3] The dioxane ring acts as a protecting group for the 1,3-diol functionality, allowing chemists to perform reactions on the ester groups or other parts of a larger molecule without interference from the hydroxyl groups. The protecting group can be readily removed under acidic conditions when the diol is needed for subsequent transformations.
-
Drug Discovery : Derivatives of the parent structure have been investigated for potential biological activities, including antimicrobial and antifungal properties, making the core scaffold a point of interest for developing new therapeutic agents.[2] While direct applications are not extensively documented, its role as a synthetic tool facilitates the construction of complex molecules that are candidates for drug development.[2]
References
- 1. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Diethyl bis(hydroxymethyl)malonate | 20605-01-0 [smolecule.com]
- 3. This compound, CasNo.51335-75-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]
- 4. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a valuable building block in organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.
Introduction
This compound, with the chemical formula C₁₂H₂₀O₆ and a molecular weight of 260.28 g/mol , is a disubstituted 1,3-dioxane derivative.[1] Its structure, featuring a protected diol and two ester functionalities, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The rigid 1,3-dioxane ring provides a defined stereochemical scaffold, while the ester groups allow for a variety of subsequent chemical transformations.
Synthetic Pathway
The most direct and efficient synthesis of this compound involves a one-pot, acid-catalyzed condensation reaction. This approach brings together three key components:
-
Diethyl malonate: Serves as the source of the dicarboxylate moiety and the central carbon of the C5 position.
-
2,2-dimethyl-1,3-propanediol: Acts as the diol component, forming the backbone of the 1,3-dioxane ring.
-
A formaldehyde equivalent (e.g., paraformaldehyde or trioxane): Provides the methylene bridge at the C2 position of the dioxane ring, which is subsequently ketalized with the diol.
The reaction proceeds via the formation of a bis-hydroxymethyl intermediate from diethyl malonate and formaldehyde, which then undergoes an acid-catalyzed cyclization with 2,2-dimethyl-1,3-propanediol to yield the target product. A general patent describes a similar process for preparing 5,5-disubstituted 1,3-dioxane derivatives.[2]
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
2,2-dimethyl-1,3-propanediol
-
Paraformaldehyde
-
Toluene (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with a drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add diethyl malonate (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and paraformaldehyde (1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable volume of toluene to the flask to ensure adequate stirring and azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, typically for 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.
-
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.0 |
| 2,2-dimethyl-1,3-propanediol | C₅H₁₂O₂ | 104.15 | 1.1 |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 1.2 |
| This compound | C₁₂H₂₀O₆ | 260.28 | Theoretical 1.0 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | Reflux (Toluene, ~111 °C) |
| Reaction Time | 4 - 8 hours |
| Catalyst | p-Toluenesulfonic acid |
| Typical Yield | 70 - 85% |
| Physical Appearance | Colorless Oil |
| Boiling Point | ~130-135 °C at reduced pressure |
Visualizations
Diagram 1: Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of this compound. The one-pot condensation of diethyl malonate, 2,2-dimethyl-1,3-propanediol, and a formaldehyde equivalent provides a straightforward route to this valuable synthetic intermediate. The detailed experimental protocol and quantitative data presented herein are intended to facilitate the successful application of this procedure in a research and development setting.
References
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate: A Comprehensive Technical Guide to its Role as a Malonic Acid Equivalent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a protected form of diethyl malonate, and its application as a malonic acid equivalent in organic synthesis. The 2,2-dimethyl-1,3-dioxane protecting group offers distinct advantages over traditional malonic esters, particularly in preventing undesired enolization and subsequent side reactions. This document details the synthesis of this key building block, its application in carbon-carbon bond formation through alkylation, and the subsequent deprotection and decarboxylation steps to yield substituted carboxylic acids. Experimental protocols, quantitative data, and reaction schemes are provided to enable researchers to effectively utilize this versatile reagent in the development of complex molecules and active pharmaceutical ingredients.
Introduction
Malonic esters are fundamental C2 synthons in organic chemistry, widely employed for the synthesis of carboxylic acids and other functionalized molecules. The acidic methylene proton of diethyl malonate allows for facile deprotonation and subsequent alkylation. However, the presence of this acidic proton can also lead to undesired side reactions, such as poly-alkylation or self-condensation. To circumvent these issues, protection of the malonic ester is a crucial strategy. This compound serves as a valuable protected malonic acid equivalent, wherein the central carbon is part of a stable six-membered cyclic ketal. This structural feature effectively blocks the acidic proton, allowing for clean, controlled synthetic transformations.
This guide will cover the synthesis of this compound and its subsequent use in a typical synthetic sequence involving alkylation, hydrolysis, and decarboxylation, thereby demonstrating its utility as a robust malonic acid equivalent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 51335-75-2 | [1] |
| Molecular Formula | C₁₂H₂₀O₆ | [1] |
| Molecular Weight | 260.28 g/mol | [1] |
| Appearance | Off-white to slight yellow solid | [2] |
| Purity | ≥98% | [2] |
Synthesis of this compound
General Experimental Protocol: Ketalization
The reaction involves the acid-catalyzed ketalization of diethyl bis(hydroxymethyl)malonate with acetone or its equivalent, 2,2-dimethoxypropane.
References
An In-depth Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (CAS No. 51335-75-2) is a heterocyclic organic compound.[1][2][3][4] Compounds of this class, featuring a 1,3-dioxane ring, are valuable intermediates in organic synthesis. The presence of two sterically hindered diethyl ester groups makes this molecule a versatile building block for the synthesis of more complex molecules, potentially in the development of novel pharmaceuticals and materials. The rigid 1,3-dioxane scaffold can serve as a non-aromatic spacer in drug design.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound, as sourced from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 51335-75-2 |
| Canonical SMILES | CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC |
| InChI | InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
| Exact Mass | 260.125988 g/mol |
| Monoisotopic Mass | 260.125988 g/mol |
Proposed Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a plausible method is the acid-catalyzed acetalization of diethyl malonate with 2,2-dimethoxypropane.
Synthesis of this compound
Reaction Scheme:
Materials:
-
Diethyl malonate
-
2,2-dimethoxypropane
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Anhydrous toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1.0 eq), 2,2-dimethoxypropane (1.2 eq), and anhydrous toluene.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound. These are computational predictions and should be used as a reference for experimental verification.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | q | 4H | -O-CH₂ -CH₃ |
| ~3.95 | s | 4H | -O-CH₂ -C-CH₂ -O- |
| ~1.40 | s | 6H | -C(CH₃ )₂ |
| ~1.25 | t | 6H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~168 | C =O |
| ~98 | -O-C (CH₃)₂-O- |
| ~68 | -O-CH₂ -C-CH₂ -O- |
| ~62 | -O-CH₂ -CH₃ |
| ~55 | -C -(COOEt)₂ |
| ~24 | -C(CH₃ )₂ |
| ~14 | -O-CH₂-CH₃ |
Expected Infrared (IR) Spectroscopy Features
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2850 | C-H stretch (alkane) |
| ~1750-1730 | C=O stretch (ester) |
| ~1250-1000 | C-O stretch (ester and acetal) |
Expected Mass Spectrometry Features
-
Molecular Ion (M⁺): m/z = 260.13
-
Key Fragmentation Peaks: Loss of ethoxy group (-OCH₂CH₃, m/z = 215), loss of an ester group (-COOCH₂CH₃, m/z = 187), and fragmentation of the dioxane ring.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Proposed synthesis and characterization workflow.
Potential Application as a Synthetic Intermediate
This diagram illustrates how this compound could be used as a building block in the synthesis of a more complex, biologically relevant scaffold, such as a spirocyclic compound.
Caption: Potential synthetic utility as an intermediate.
References
Technical Guide: Physical Properties of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. Its rigid dioxane core, substituted with two sterically demanding ethyl carboxylate groups, makes it an interesting scaffold for the design of novel molecules. This guide provides a summary of its known physical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Physical and Chemical Properties
Quantitative data for this compound is limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data.
Table 1: General and Computed Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | PubChem[1] |
| Molecular Weight | 260.28 g/mol | PubChem[1] |
| Appearance | Off-white to slight yellow solid | Changzhou Ansciep Chemical Co.,Ltd.[2] |
| XLogP3 | 0.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed)[1] |
| Rotatable Bond Count | 6 | PubChem (Computed)[1] |
| Exact Mass | 260.12598835 Da | PubChem (Computed)[1] |
| Complexity | 293 | PubChem (Computed)[1] |
| Polar Surface Area | 71.1 Ų | PubChem (Computed)[1] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via an acid-catalyzed acetalization reaction between diethyl 2,2-dihydroxytoluene (diethyl ketomalonate) and 2,2-dimethyl-1,3-propanediol. This reaction is a standard method for the formation of 1,3-dioxane rings.
Experimental Protocol: Acid-Catalyzed Acetalization
Objective: To synthesize this compound from diethyl ketomalonate and 2,2-dimethyl-1,3-propanediol.
Materials:
-
Diethyl ketomalonate (1.0 eq)
-
2,2-dimethyl-1,3-propanediol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add diethyl ketomalonate (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Add a sufficient volume of toluene to dissolve the reactants.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthesis of this compound.
References
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate could be located. The following information is compiled from data on structurally similar compounds, including 1,3-dioxane derivatives and dialkyl dicarboxylates. This guide should be used for informational purposes only and does not replace a formal risk assessment. Always consult with a qualified safety professional before handling this chemical.
Introduction
This compound is a complex organic molecule incorporating a 1,3-dioxane heterocyclic ring and two ethyl ester functional groups. Its structural features suggest potential applications in organic synthesis and medicinal chemistry. Due to the absence of a dedicated Safety Data Sheet, this guide provides a comprehensive overview of its anticipated safety and handling requirements based on the known properties of its constituent chemical groups.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | - |
| Molecular Weight | 260.28 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Likely soluble in organic solvents | Inferred |
Hazard Identification and Classification (Inferred)
Based on the analysis of its functional groups (1,3-dioxane and diethyl dicarboxylate), the following hazards are anticipated.
GHS Hazard Classification (Predicted):
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 4 (Combustible Liquid) |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: The toxicological effects of ingestion are unknown.
Potential Environmental Effects:
The environmental fate and ecotoxicity of this compound have not been determined. However, it is good practice to prevent its release into the environment.
Experimental Protocols for Safe Handling
The following protocols are recommended for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure.
Caption: First Aid Procedures for Exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards Arising from the Chemical: The compound is expected to be a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. As a 1,3-dioxane (a cyclic acetal), it may be sensitive to strong acids, which can catalyze its hydrolysis.
-
Chemical Stability: Expected to be stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No hazardous reactions are expected under normal conditions of use.
-
Conditions to Avoid: Avoid heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.
Toxicological and Ecotoxicological Information (Data Gaps)
There is a significant lack of specific toxicological and ecotoxicological data for this compound. Studies on structurally related 1,3-dioxane and 1,3-dioxolane derivatives have shown a range of effects from low toxicity to skin and eye irritation. Without specific data, it is prudent to handle this compound with care, assuming it may have irritant properties.
Disposal Considerations
Dispose of waste chemical in accordance with all applicable local, state, and federal regulations. Do not dispose of it in drains or the environment.
Conclusion
While a comprehensive safety profile for this compound is not currently available, a conservative approach to its handling is warranted based on the known hazards of its constituent functional groups. Adherence to the general safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. A thorough, substance-specific risk assessment should always be performed before commencing any new experimental work with this compound.
Methodological & Application
Application Notes and Protocols: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a versatile synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines the reactivity of a malonic ester with a protected diol functionality, offering a unique building block for the synthesis of complex molecular architectures. The 1,3-dioxane ring serves as a stable protecting group for a 2,2-disubstituted-1,3-propanediol, which can be deprotected under acidic conditions to reveal the diol. This allows for sequential chemical transformations on the malonate and the diol moieties.
These application notes provide an overview of the utility of this compound and detailed protocols for its key transformations.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 51335-75-2[1] |
| Molecular Formula | C₁₂H₂₀O₆[1] |
| Molecular Weight | 260.28 g/mol [1] |
| Appearance | Off-white to slight yellow solid |
| Purity | ≥98% |
Applications in Organic Synthesis
The unique structure of this compound allows for several synthetic applications:
-
As a Protected Malonic Ester: The core reactivity of the malonate ester is retained, allowing for alkylation, acylation, and condensation reactions at the α-position. The bulky dioxane group can influence the stereoselectivity of these reactions.
-
Precursor to Substituted 1,3-Propanediols: Following transformations at the ester functionalities, the dioxane can be deprotected to yield highly functionalized 1,3-propanediols.
-
Synthesis of Heterocycles: This compound is an excellent precursor for the synthesis of various heterocyclic systems, including barbiturates and other pyrimidine derivatives.[2] The protected diol can be carried through the synthesis and deprotected at a later stage.
-
Polymer Chemistry: The corresponding diacid or diol derived from this molecule can be used as a monomer in the synthesis of polyesters and other polymers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from diethyl malonate and 2,2-dimethyl-1,3-propanediol, a common method for the formation of such cyclic ketals.
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
Diethyl malonate
-
2,2-Dimethyl-1,3-propanediol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add diethyl malonate (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Illustrative Quantitative Data:
| Reactant | Molar Ratio | Solvent | Catalyst | Temperature | Yield (%) |
| Diethyl Malonate | 1.0 | Toluene | p-TsOH | Reflux | 85-95 |
| 2,2-Dimethyl-1,3-propanediol | 1.1 | Toluene | p-TsOH | Reflux | 85-95 |
Protocol 2: Alkylation of this compound
This protocol outlines a general procedure for the alkylation of the α-carbon of the malonate moiety.
Reaction Workflow:
Caption: Workflow for alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Illustrative Quantitative Data for Alkylation:
| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | THF | 0 °C to RT | 4 | 88 |
| Ethyl Iodide | NaH | THF | 0 °C to RT | 6 | 82 |
| Allyl Bromide | NaH | THF | 0 °C to RT | 3 | 91 |
Protocol 3: Deprotection of the Dioxane Ring
This protocol describes the acidic hydrolysis of the dioxane protecting group to reveal the diol functionality.
Logical Relationship:
Caption: Deprotection of the dioxane.
Materials:
-
Substituted this compound (from Protocol 2)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected compound (1.0 eq) in a mixture of THF and 1 M HCl (e.g., 3:1 v/v).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude diol can be purified by column chromatography or recrystallization.
Illustrative Deprotection Conditions and Yields:
| Substrate | Acid | Solvent | Temperature | Time (h) | Yield (%) |
| Benzyl-substituted malonate | 1 M HCl | THF | RT | 2 | 95 |
| Ethyl-substituted malonate | 1 M HCl | THF | RT | 3 | 92 |
Protocol 4: Synthesis of a Barbiturate Derivative
This protocol illustrates the use of this compound in the synthesis of a barbiturate derivative, a class of compounds with important pharmacological activities.[2]
Signaling Pathway (Reaction Sequence):
Caption: Pathway to barbiturate diols.
Materials:
-
Alkylated this compound (from Protocol 2)
-
Urea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1 M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve sodium metal (2.2 eq) in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add urea (1.1 eq) followed by the alkylated malonate (1.0 eq).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to precipitate the protected barbiturate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The protected barbiturate can then be deprotected using Protocol 3 to yield the final barbiturate diol.
Illustrative Yields for Barbiturate Synthesis:
| Alkylated Malonate | Condensation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
| Benzyl-substituted | 75 | 95 | 71 |
| Ethyl-substituted | 80 | 92 | 74 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its use in a range of important transformations, including alkylation, deprotection, and the synthesis of heterocyclic compounds. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and applications to achieve the best possible outcomes. The provided data and diagrams serve as a guide for the experimental design and execution of these powerful synthetic methods.
References
Application Notes and Protocols: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate and its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a chemical compound belonging to the family of 1,3-dioxanes. While specific literature detailing its direct application as a protecting group is scarce, its structure suggests a combination of functionalities well-known in organic synthesis. This document provides a comprehensive overview of the chemistry of its core structural components: the 2,2-dimethyl-1,3-dioxane (acetonide) moiety, widely used for diol protection, and the diethyl malonate fragment, a versatile precursor in C-C bond formation. Furthermore, we will draw parallels with the highly reactive and structurally similar Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to infer potential reactivity.
Part 1: The 2,2-Dimethyl-1,3-dioxane Moiety as a Protecting Group for 1,3-Diols
The 2,2-dimethyl-1,3-dioxane structure, also known as an acetonide or isopropylidene ketal, is a common and robust protecting group for 1,2- and 1,3-diols.[1][2] Its formation is a reversible acid-catalyzed reaction between a diol and acetone or an acetone equivalent like 2,2-dimethoxypropane.
Key Features:
-
Stability: Acetonides are stable to a wide range of reagents, including bases, nucleophiles, hydrides, and mild oxidizing and reducing agents.[3]
-
Introduction (Protection): The protection of 1,3-diols is typically achieved by reacting the diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.
-
Removal (Deprotection): The acetonide group is readily cleaved by treatment with aqueous acid.[1]
Experimental Protocol: General Procedure for Acetonide Protection of a 1,3-Diol
Materials:
-
1,3-diol
-
2,2-dimethoxypropane
-
Anhydrous solvent (e.g., acetone, dichloromethane, or DMF)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1,3-diol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of 2,2-dimethoxypropane (typically 2-5 equivalents).
-
Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents of p-TsOH).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected diol.
-
Purify the product by flash column chromatography if necessary.
Experimental Protocol: General Procedure for Acetonide Deprotection
Materials:
-
Acetonide-protected diol
-
Solvent (e.g., methanol, ethanol, or a mixture of THF and water)
-
Aqueous acid (e.g., 1 M HCl, 10% aqueous acetic acid, or a solid-supported acid resin)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the acetonide-protected diol in the chosen solvent in a round-bottom flask.
-
Add the aqueous acid. The reaction can be performed at room temperature or with gentle heating to accelerate the cleavage.
-
Monitor the reaction progress by TLC.
-
Once the deprotection is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
If a water-miscible organic solvent was used, it may need to be removed under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
-
Purify the product by recrystallization or column chromatography if necessary.
Table 1: Comparison of Common Conditions for Acetonide Protection and Deprotection
| Step | Reagents and Conditions | Typical Yield |
| Protection | 2,2-dimethoxypropane, cat. p-TsOH, acetone, room temp. | >90% |
| Acetone, cat. H2SO4, room temp. | Variable, often requires water removal | |
| Deprotection | 80% Acetic acid in water, room temp. to 40 °C | >90% |
| 1 M HCl in THF/water, room temp. | >95% |
Part 2: The Chemistry of Diethyl Malonate and Meldrum's Acid: Analogs for Reactivity
While this compound itself is not extensively documented as a synthetic reagent, its core reactivity can be inferred from its structural similarity to diethyl malonate and Meldrum's acid.
Diethyl Malonate: A Classic Carbon Nucleophile
Diethyl malonate is a widely used reagent in organic synthesis, primarily as a source of a stabilized carbanion for the formation of C-C bonds.[4] The methylene protons between the two ester groups are acidic (pKa ≈ 13) and can be readily removed by a base to form an enolate.
Key Reactions:
-
Alkylation: The enolate of diethyl malonate can be alkylated with alkyl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides yields acylated products.
-
Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Meldrum's Acid: A Highly Acidic and Versatile Reagent
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic analog of malonic acid with exceptionally high acidity (pKa ≈ 4.97).[5] This high acidity is attributed to the rigid cyclic structure that restricts the conformation of the molecule.[6]
Key Applications:
-
Knoevenagel Condensation: Meldrum's acid readily undergoes condensation with aldehydes and ketones.[7]
-
Acylation and Alkylation: Similar to diethyl malonate, the C5 position can be acylated and alkylated.[5]
-
Generation of Ketenes: Pyrolysis of Meldrum's acid derivatives generates highly reactive ketene intermediates.[7]
Inference for this compound:
Based on the chemistry of diethyl malonate, it is plausible that the C5 position of this compound could be deprotonated with a strong base to form an enolate. This enolate could then participate in alkylation or acylation reactions. However, the acidity of the C5 protons is expected to be lower than that of Meldrum's acid due to the absence of the dione system. The 1,3-dioxane ring would likely remain stable under these basic conditions.
Visualizing the Chemical Logic
Protection and Deprotection Workflow
Caption: General workflow for the protection of a 1,3-diol as an acetonide and its subsequent deprotection.
Inferred Reactivity Pathway
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Reactions of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key chemical transformations of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. This versatile building block, featuring a protected diol and two reactive ester functionalities, serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 51335-75-2 |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Core Reactions and Applications
This compound is a malonic ester derivative where the alpha-carbon is part of a six-membered dioxane ring. This structure allows for several key reactions:
-
Synthesis: Preparation from diethyl malonate and a protected acetone equivalent.
-
Hydrolysis: Conversion of the diethyl ester to the corresponding dicarboxylic acid.
-
Reduction: Reduction of the ester groups to primary alcohols.
-
Decarboxylation: Removal of one of the ester groups to yield a mono-esterified dioxane.
These reactions open pathways to a variety of functionalized 1,3-diol derivatives upon deprotection of the acetal.
Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound via a condensation reaction between diethyl malonate and 2,2-dimethoxypropane, which serves as an acetone equivalent.
Experimental Protocol
Materials:
-
Diethyl malonate
-
2,2-dimethoxypropane
-
Para-toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add diethyl malonate (1.0 eq), 2,2-dimethoxypropane (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.
-
Continue refluxing until no more methanol is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Illustrative Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Typical Yield |
| Diethyl malonate | 2,2-dimethoxypropane | p-TSA | Toluene | 4-8 hours | 85-95% |
Experimental Workflow
Caption: Synthesis of this compound.
Hydrolysis to 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic Acid
This protocol outlines the base-catalyzed hydrolysis (saponification) of the diethyl ester to the corresponding dicarboxylic acid.
Experimental Protocol
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (2.5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 1-2 by the slow addition of concentrated HCl with stirring.
-
A white precipitate of the dicarboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Illustrative Quantitative Data
| Reactant | Reagent | Solvent | Reaction Time | Typical Yield |
| This compound | KOH | Ethanol/H₂O | 2-4 hours | >90% |
Experimental Workflow
Caption: Hydrolysis of this compound.
Reduction to 2,2-dimethyl-1,3-dioxane-5,5-dimethanol
This protocol describes the reduction of the two ester groups to primary alcohols using lithium aluminum hydride (LiAlH₄).[1][2]
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-2.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the diol.
Illustrative Quantitative Data
| Reactant | Reagent | Solvent | Reaction Time | Typical Yield |
| This compound | LiAlH₄ | Diethyl ether | 2-4 hours | 80-90% |
Experimental Workflow
Caption: Reduction of this compound.
Krapcho Decarboxylation
This protocol describes the selective removal of one of the carboethoxy groups, a reaction particularly useful for malonic esters.[3]
Experimental Protocol
Materials:
-
This compound
-
Lithium chloride (LiCl) or Sodium chloride (NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), lithium chloride (2.0 eq), and a small amount of water (2.0 eq) in DMSO.
-
Heat the reaction mixture to 150-180 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-ester by column chromatography or distillation.
Illustrative Quantitative Data
| Reactant | Reagent | Solvent | Temperature | Typical Yield |
| This compound | LiCl, H₂O | DMSO | 150-180 °C | 70-85% |
Signaling Pathway (Reaction Mechanism)
Caption: Krapcho Decarboxylation Mechanism.
References
Application Notes: Diethyl 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylate in Heterocyclic Synthesis
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a versatile chemical intermediate with significant potential in the synthesis of a wide array of heterocyclic compounds. As a gem-disubstituted derivative of diethyl malonate, its core reactivity lies in the two ester functionalities, making it an excellent C3 synthon for condensation reactions with various dinucleophiles. The 2,2-dimethyl-1,3-dioxane portion of the molecule acts as a protecting group for a diol, and its stability under different reaction conditions is a key consideration in synthetic design. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of important heterocyclic scaffolds such as pyrimidines, pyridazines, and pyrazoles, which are prevalent in medicinal chemistry and drug development.
Synthesis of Pyrimidine Derivatives (Barbiturates)
The reaction of malonic esters with urea in the presence of a strong base is a classical and widely used method for the synthesis of barbiturates, a class of pyrimidine derivatives with significant sedative and hypnotic activities. This compound can serve as a precursor to 5,5-disubstituted barbituric acids. The reaction proceeds via a twofold nucleophilic acyl substitution.[1][2][3]
General Reaction Scheme
The condensation of this compound with urea, typically facilitated by a strong base like sodium ethoxide, is expected to yield a barbiturate derivative. Under these basic conditions, the 1,3-dioxane ring is likely to be hydrolyzed, resulting in a 5,5-bis(hydroxymethyl)barbituric acid derivative, or a related structure depending on the workup conditions.
Caption: General workflow for the synthesis of barbiturates.
Experimental Protocol
This protocol is adapted from the general synthesis of barbiturates from disubstituted malonic esters.[3]
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq).
-
Addition of Urea: Add a solution of dry urea (1.0 eq) in warm absolute ethanol to the reaction mixture.
-
Reflux: Heat the resulting mixture to reflux for 6-8 hours. A precipitate should form during this time.
-
Workup: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) until the solution is acidic to litmus paper.
-
Isolation: Cool the solution in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified barbiturate derivative.
Illustrative Quantitative Data
The following table presents representative data for this type of reaction, based on typical outcomes for analogous syntheses.
| Entry | Reactant Ratio (Ester:Urea:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1 : 2 | Ethanol | 78 | 7 | 75-85 |
Synthesis of Pyridazine Derivatives
Pyridazines and their derivatives are six-membered heterocycles containing two adjacent nitrogen atoms, known for a wide range of biological activities. A common synthetic route involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[4][5] this compound can be considered a 1,3-dicarbonyl synthon, which upon reaction with hydrazine hydrate, would be expected to form a dihydropyridazinone derivative.
General Reaction Scheme
The reaction involves the initial formation of a hydrazone followed by intramolecular cyclization to yield the heterocyclic ring.
Caption: General workflow for pyridazinone synthesis.
Experimental Protocol
This is a representative protocol based on standard procedures for pyridazinone synthesis.[4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Purification: The resulting crude product can be purified by crystallization from an appropriate solvent or by column chromatography on silica gel.
Illustrative Quantitative Data
| Entry | Reactant Ratio (Ester:Hydrazine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1.1 | Ethanol | 78 | 8 | 65-75 |
| 2 | 1 : 1.1 | Acetic Acid | 118 | 4 | 70-80 |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are core structures in many pharmaceuticals. One of the most common methods for their synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7] The reaction of this compound with hydrazine can lead to the formation of pyrazolone derivatives.
General Reaction Scheme
The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and dehydration to form the pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions.
Caption: General workflow for pyrazolone synthesis.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of pyrazolones from β-ketoesters.
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.0 eq) to the solution.
-
Reaction: Reflux the mixture for 3-6 hours. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired pyrazolone derivative.
Illustrative Quantitative Data
| Entry | Reactant Ratio (Ester:Hydrazine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1 | Ethanol | 78 | 5 | 80-90 |
This compound represents a valuable and adaptable starting material for the synthesis of a variety of heterocyclic systems. Its utility is analogous to that of other gem-disubstituted malonic esters, providing access to complex pyrimidine, pyridazine, and pyrazole derivatives. The protocols and data presented herein, based on well-established chemical principles, offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this compound. Further investigation into the stability of the dioxane ring under various reaction conditions will be beneficial for designing more complex synthetic routes.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. 5,5-Dimethyl-1,3-dioxane-2-ethanol | C8H16O3 | CID 4192179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-1,3-dioxane-5-methyl-5-methanol | 3663-46-5 | FD70355 [biosynth.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (CAS No. 51335-75-2) is a versatile synthetic intermediate, primarily utilized in organic synthesis as a protected form of diethyl malonate.[1] The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group, allowing for selective reactions at other sites of a molecule or providing steric hindrance to influence stereoselectivity. This compound is particularly valuable in the synthesis of complex molecules where the reactivity of the active methylene group of a malonic ester needs to be temporarily masked. Its application is prominent in pharmaceutical and fine chemical synthesis.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 51335-75-2 |
| Molecular Formula | C₁₂H₂₀O₆[1] |
| Molecular Weight | 260.28 g/mol [1] |
| Appearance | Off-white to slight yellow solid |
| IUPAC Name | This compound[1] |
Core Applications
The primary utility of this compound lies in its role as a malonic ester equivalent in reactions such as:
-
Alkylation: Introduction of one or two alkyl groups at the C5 position after in-situ or prior deprotection.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds.
-
Michael Addition: Acting as a nucleophile in conjugate additions.
The protected nature of the core diol functionality allows for a wider range of reaction conditions and functional group tolerance compared to unprotected diethyl tartronate.
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the protection of a 1,3-diol, which can be adapted for the synthesis of the title compound from diethyl 2,2-dihydroxymalonate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Diethyl 2,2-dihydroxymalonate
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous Toluene
-
Catalytic amount of p-Toluenesulfonic acid (PTSA)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add diethyl 2,2-dihydroxymalonate (1.0 eq), anhydrous toluene, and 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the removal of methanol (or water if acetone is used) in the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Illustrative Quantitative Data:
| Reactant | Molar Ratio | Solvent | Catalyst | Yield (%) |
| Diethyl 2,2-dihydroxymalonate | 1.0 | Toluene | PTSA | 85-95 |
2. Alkylation (Malonic Ester Synthesis Analogue)
This protocol outlines a general procedure for the alkylation of the active methylene group, which is a key application of malonic esters.
Reaction Workflow:
Caption: General workflow for the alkylation of the protected malonate.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))
-
Alkyl halide (R-X)
-
Saturated Ammonium Chloride solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkyl halide (1.1 eq) and stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Illustrative Quantitative Data:
| Alkyl Halide | Base | Solvent | Yield (%) |
| Iodomethane | NaH | THF | 80-90 |
| Benzyl bromide | NaOEt | Ethanol | 75-85 |
3. Knoevenagel Condensation
This protocol describes the condensation of the active methylene compound with an aldehyde or ketone.
Reaction Scheme:
Caption: Knoevenagel condensation with the protected malonate.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol
-
Piperidine or another basic catalyst
Procedure:
-
To a solution of this compound (1.0 eq) and the carbonyl compound (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization.
Illustrative Quantitative Data:
| Carbonyl Compound | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 70-85 |
| Cyclohexanone | Pyrrolidine | Methanol | 65-80 |
4. Deprotection of the 2,2-dimethyl-1,3-dioxane Group
This protocol describes the removal of the acetal protecting group to reveal the diol.
Reaction Workflow:
Caption: General workflow for the deprotection of the 1,3-dioxane group.
Materials:
-
Substituted this compound derivative
-
Aqueous acid (e.g., 1M HCl, Trifluoroacetic acid (TFA) in water)
-
Solvent (e.g., THF, Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the protected compound in a suitable solvent (e.g., THF).
-
Add the aqueous acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Illustrative Quantitative Data:
| Acid | Solvent | Temperature (°C) | Yield (%) |
| 1M HCl | THF | 25 | 90-98 |
| TFA/H₂O | CH₂Cl₂ | 25 | 88-95 |
This compound is a valuable building block for organic synthesis, serving as a protected equivalent of diethyl malonate. The protocols provided herein, based on established methodologies for related compounds, offer a foundation for its use in alkylation, condensation, and other transformations central to the construction of complex molecular architectures in pharmaceutical and materials science research. Researchers are encouraged to optimize these general conditions for their specific substrates and applications.
References
Application Notes and Protocols: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a protected malonic ester derivative. The 1,3-dioxane ring serves as a protecting group for the diol functionality, which can be advantageous in multi-step synthetic sequences where the reactivity of a diol needs to be masked. While direct, large-scale applications of this specific molecule in the synthesis of major commercial pharmaceuticals are not widely documented in publicly available literature, its structure lends itself to potential applications as a versatile building block in medicinal chemistry for the synthesis of novel bioactive compounds.
The core utility of this molecule lies in its malonic ester moiety, which can be deprotected and subsequently undergo a variety of chemical transformations. These include hydrolysis, decarboxylation, alkylation, and condensation reactions, providing access to a range of structures with a gem-dimethyl substitution pattern.
Hypothetical Applications in Pharmaceutical Synthesis
Based on the chemical nature of this compound, several potential applications in the synthesis of pharmaceutical intermediates can be envisioned:
-
Synthesis of gem-Dimethylated Cyclic Compounds: The gem-diethyl ester functionality allows for the introduction of two modifiable carbon chains at the same position. Following deprotection of the dioxane, the resulting diol can be further functionalized to create various heterocyclic systems.
-
Precursor to Substituted Malonic Acids: Hydrolysis of the ester groups yields the corresponding dicarboxylic acid, which can be a precursor for further derivatization or for creating compounds with specific chelating properties.
-
Building Block in Fragment-Based Drug Discovery: The compact structure containing a protected diol and a malonate equivalent could serve as a valuable fragment in the assembly of more complex drug candidates.
Experimental Protocols
The following are generalized protocols for key transformations of this compound, illustrating its potential synthetic utility.
Protocol 1: Hydrolysis of this compound to 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid
This protocol describes the saponification of the diethyl ester to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and cool the solution in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.
-
A precipitate of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Deprotection and Hydrolysis to 2,2-bis(hydroxymethyl)malonic acid
This protocol outlines the acidic hydrolysis of the dioxane protecting group and the ester functionalities.
Materials:
-
This compound
-
Aqueous Hydrochloric acid (e.g., 3M HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound.
-
Add an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux and stir for 8-12 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
The crude 2,2-bis(hydroxymethyl)malonic acid can be purified by recrystallization.
Data Presentation
As there is a lack of specific documented applications with quantitative data, the following table presents hypothetical, expected outcomes for the described protocols.
| Parameter | Protocol 1: Hydrolysis | Protocol 2: Deprotection & Hydrolysis |
| Product | 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid | 2,2-bis(hydroxymethyl)malonic acid |
| Theoretical Yield | > 90% | > 85% |
| Typical Purity | > 95% (after recrystallization) | > 90% (after recrystallization) |
| Analytical Method | ¹H NMR, ¹³C NMR, IR Spectroscopy | ¹H NMR, ¹³C NMR, IR Spectroscopy |
Visualizations
The following diagrams illustrate the logical workflow of the potential synthetic transformations of this compound.
Caption: Hypothetical synthetic pathways for this compound.
Caption: Step-by-step workflow for the hydrolysis of the diethyl ester.
Disclaimer: The application notes and experimental protocols provided herein are based on general chemical principles and the known reactivity of malonic esters and 1,3-dioxanes. As of the latest information available, there are no widespread, documented examples of this compound being used as a key intermediate in the synthesis of commercial pharmaceutical agents. The provided information is intended for research and development purposes to explore the potential of this molecule as a building block in novel synthetic routes. Researchers should conduct their own literature searches and safety assessments before attempting any experimental work.
Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide range of pharmaceuticals and biologically active molecules.
This document provides detailed application notes and protocols for the Knoevenagel condensation using Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate . It is important to note that literature specifically detailing the Knoevenagel condensation with this particular reactant is limited. Therefore, the data and protocols presented herein are primarily based on its close and highly reactive analog, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) , as well as the widely used diethyl malonate . The high acidity of the C-5 methylene protons in Meldrum's acid (pKa ≈ 4.97) makes it a highly reactive substrate. This compound is expected to have a similar reactivity profile, though potentially requiring slightly more forcing conditions due to the reduced acidity of its C-5 protons compared to Meldrum's acid.
Reaction Principle
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: A weak base removes a proton from the active methylene group (at the C-5 position) of the dicarboxylate, forming a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product.
-
Dehydration: The intermediate alcohol undergoes elimination of a water molecule to yield the final α,β-unsaturated product.
The overall reaction equilibrium is often driven towards the product by the removal of water.
Data Presentation: A Comparative Summary of Reaction Conditions
The following tables summarize various reported conditions for the Knoevenagel condensation of Meldrum's acid and diethyl malonate with a range of aromatic aldehydes. This data provides a valuable reference for optimizing the reaction with this compound.
Table 1: Knoevenagel Condensation of Meldrum's Acid with Various Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | L-Tyrosine | Solvent-free | Room Temp | 10 min | 95 | [1] |
| 4-Chlorobenzaldehyde | L-Tyrosine | Solvent-free | Room Temp | 8 min | 98 | [1] |
| 4-Nitrobenzaldehyde | L-Tyrosine | Solvent-free | Room Temp | 5 min | 99 | [1] |
| 4-Methoxybenzaldehyde | L-Tyrosine | Solvent-free | Room Temp | 12 min | 94 | [1] |
| 4-Hydroxybenzaldehyde | (PhNH₃)₂CuCl₄ | Ethanol | Room Temp | 5-10 min | 92 | [2] |
| Vanillin | (PhNH₃)₂CuCl₄ | Ethanol | Room Temp | 5-10 min | 89 | [2] |
| Benzaldehyde | L-Proline (10 mol%) | Solvent-free | Room Temp | 15 min | 88 | [3] |
| 4-Anisaldehyde | L-Proline (10 mol%) | Solvent-free | Room Temp | 15 min | 75 | [3] |
| Benzaldehyde | Piperidine | Benzene | Room Temp | 17-18 h | 80 | [4] |
| 4-Nitrobenzaldehyde | None | Water | 75 | 2 h | - | [5] |
| 4-Methoxybenzaldehyde | Piperidine | [bmim]BF₄ | Room Temp | 10 h | - | [6] |
Table 2: Knoevenagel Condensation of Diethyl Malonate with Various Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | Overnight | 85-90 | [7] |
| Benzaldehyde | Immobilized BSA | DMSO | Room Temp | - | 85-89 | [8] |
| 4-Chlorobenzaldehyde | Ammonium Acetate | Solvent-free (MW) | - | 50-120 s | 86 | [9] |
| Formaldehyde | Diethylamine | - | - | - | - | [10] |
| Benzaldehyde | Piperidine | - | 100 | - | - | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments. These protocols, primarily developed for Meldrum's acid and diethyl malonate, serve as an excellent starting point for reactions with this compound.
Protocol 1: Piperidine-Catalyzed Condensation in Solution [4]
This classic protocol is robust and generally applicable to a wide range of aldehydes.
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., Benzene, Toluene, or Ethanol)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap can be used if azeotropic removal of water is desired)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq) and this compound (1.0 eq) in the chosen solvent.
-
Add a catalytic amount of piperidine (0.1-0.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: L-Proline-Catalyzed Solvent-Free Condensation [6][12]
This environmentally friendly protocol utilizes an organocatalyst and avoids bulk solvents.
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
L-Proline (5-10 mol%)
-
Mortar and pestle or a reaction vial with a magnetic stir bar
-
-
Procedure:
-
In a mortar or a small vial, combine the aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of L-proline (5-10 mol%).
-
If using a mortar and pestle, grind the mixture for 10-20 minutes. If using a vial, stir the mixture vigorously at room temperature.
-
The reaction progress can be monitored by TLC. Often, the reaction goes to completion within a short period, and the product may solidify.
-
Collect the solid product directly.
-
Wash the solid with cold water or a minimal amount of a non-polar solvent (e.g., cold ethanol or hexane) to remove the catalyst and any unreacted starting materials. The product is often obtained in high purity.
-
Protocol 3: Microwave-Assisted Solvent-Free Condensation [9][13]
This method can significantly reduce reaction times and improve yields.
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Catalyst (e.g., Ammonium acetate or a solid support catalyst like hydroxyapatite)
-
Microwave-safe reaction vessel
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix the aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of the chosen catalyst.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (typically 1-5 minutes).
-
Monitor the reaction progress by TLC after cooling the vessel.
-
After completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove the catalyst if it is a solid, and then remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
General Experimental Workflow
Caption: A generalized workflow for the Knoevenagel condensation.
Reaction Mechanism
Caption: The mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition Reactions Involving Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate serves as a protected form of diethyl malonate, offering unique advantages in specific synthetic contexts. The bulky 2,2-dimethyl-1,3-dioxane group provides steric hindrance that can influence stereoselectivity and reactivity. This document provides detailed application notes and protocols for utilizing this reagent in Michael addition reactions, drawing upon established principles for malonate esters and related compounds.
While specific literature on Michael additions involving this compound is limited, the protocols and data presented here are based on analogous reactions with diethyl malonate and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), and are expected to be readily adaptable.
Application Notes
Reactivity and Advantages:
This compound acts as a soft nucleophile (Michael donor) upon deprotonation of the acidic α-carbon. The resulting enolate is stabilized by the two adjacent ester groups. The cyclic ketal structure offers several potential advantages:
-
Stereocontrol: The rigid dioxane ring can influence the facial selectivity of the Michael addition, potentially leading to higher diastereoselectivity in reactions with chiral Michael acceptors.
-
Protection: The ketal protects the diol functionality, allowing for reactions to be carried out on other parts of the molecule without affecting the hydroxyl groups that would be present in an unprotected precursor.
-
Solubility: The lipophilic nature of the protecting group can enhance solubility in organic solvents.
Typical Michael Acceptors:
A wide range of α,β-unsaturated compounds can serve as Michael acceptors in reactions with this compound. These include, but are not limited to:
-
α,β-Unsaturated ketones (e.g., chalcones, enones)
-
α,β-Unsaturated esters (e.g., acrylates, cinnamates)
-
α,β-Unsaturated nitriles (e.g., acrylonitrile)
-
Nitroalkenes (e.g., β-nitrostyrene)
Catalysis:
The Michael addition of this compound typically requires a base to generate the enolate nucleophile. The choice of base is crucial and can influence reaction rate and selectivity.
-
Weak Bases: Weaker bases like amines (e.g., triethylamine, DBU) or alkali carbonates (e.g., K₂CO₃) are often sufficient and can minimize side reactions.
-
Strong Bases: Stronger bases such as alkali metal alkoxides (e.g., sodium ethoxide) can be used for less reactive Michael acceptors but may lead to side reactions like Claisen condensation.
-
Organocatalysts: Chiral organocatalysts, such as primary or secondary amine derivatives (e.g., proline derivatives, thioureas), can be employed to achieve enantioselective Michael additions.[1]
-
Lewis Acids: In some cases, Lewis acids can be used to activate the Michael acceptor, enhancing its electrophilicity.
Experimental Protocols
The following are generalized protocols for performing a Michael addition reaction with this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and time) is recommended for each specific substrate combination.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the addition to a Michael acceptor like chalcone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Base (e.g., Sodium Ethoxide, DBU, or Triethylamine)
-
Anhydrous solvent (e.g., Ethanol, THF, or Toluene)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 mmol, 1.0 eq).
-
Addition of Michael Donor: Dissolve this compound (1.2 mmol, 1.2 eq) in the chosen anhydrous solvent (5-10 mL) and add it to the reaction flask.
-
Catalyst Addition: Add the base (e.g., sodium ethoxide, 0.1 mmol, 10 mol%; or DBU, 0.1 mmol, 10 mol%) to the stirred solution at room temperature. For less reactive substrates, the reaction may be gently heated.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired Michael adduct.
Protocol 2: Organocatalyzed Asymmetric Michael Addition
This protocol outlines a general procedure for an enantioselective Michael addition using a chiral organocatalyst.
Materials:
-
This compound
-
Michael Acceptor (e.g., β-nitrostyrene)
-
Chiral Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)[1]
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a dry vial, dissolve the chiral organocatalyst (0.05-0.2 mmol, 5-20 mol%) and the Michael acceptor (1.0 mmol, 1.0 eq) in the anhydrous solvent (2 mL).
-
Addition of Michael Donor: Add this compound (1.5 mmol, 1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification and Analysis:
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following tables summarize expected outcomes based on analogous reactions with other malonates. These should serve as a starting point for reaction optimization.
Table 1: Influence of Base on Michael Addition Yield
| Entry | Michael Acceptor | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Chalcone | NaOEt (10) | EtOH | 25 | 12 | High |
| 2 | Methyl Vinyl Ketone | DBU (10) | THF | 25 | 6 | High |
| 3 | Acrylonitrile | K₂CO₃ (20) | DMF | 50 | 24 | Moderate to High |
| 4 | β-Nitrostyrene | Et₃N (20) | CH₂Cl₂ | 25 | 48 | Moderate |
Table 2: Asymmetric Michael Addition with Organocatalysts (Analogous to Malonates) [1]
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Expected Yield (%) | Expected ee (%) |
| 1 | Cyclopentenone | Chiral Thiourea (10) | Toluene | 0 | >90 | >90 |
| 2 | β-Nitrostyrene | Chiral Primary Amine (20) | CH₂Cl₂ | 25 | >85 | >95 |
| 3 | Chalcone | Proline derivative (20) | DMSO | 25 | >80 | >85 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general base-catalyzed mechanism for the Michael addition of this compound.
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Workflow
This diagram outlines the typical workflow for a Michael addition experiment.
Caption: A typical experimental workflow for Michael addition.
Logical Relationships in Asymmetric Catalysis
This diagram shows the key components and their relationships in an organocatalyzed asymmetric Michael addition.
Caption: Key interactions in asymmetric organocatalytic Michael addition.
References
Application Notes and Protocols for the Synthesis of Barbiturates from Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological properties of these compounds are largely determined by the nature of the substituents at the 5-position of the pyrimidine ring. The classical synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea. This document provides detailed application notes and protocols for the synthesis of 5,5-disubstituted barbiturates utilizing Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate as a protected form of a substituted malonic ester.
The use of a protected malonic ester, such as the isopropylidene derivative this compound, offers a strategic advantage in complex syntheses, allowing for the manipulation of other functional groups in the molecule before the formation of the barbiturate ring. The synthesis proceeds via a base-catalyzed ring opening of the dioxane moiety by urea, forming a malonuric ester intermediate, which subsequently undergoes cyclization to yield the final barbiturate product.
Core Synthesis Pathway
The synthesis of barbiturates from this compound is a two-step process initiated by the base-catalyzed reaction with urea. The strong base, typically sodium ethoxide, facilitates the nucleophilic attack of urea on one of the ester carbonyls, leading to the opening of the 1,3-dioxane ring. This is followed by an intramolecular cyclization to form the heterocyclic barbiturate ring.
Signaling Pathway Diagram
Caption: Figure 1: Reaction Mechanism for Barbiturate Synthesis.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a generic 5,5-disubstituted barbiturate from this compound and urea. These values should serve as a benchmark for the synthesis.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C12H20O6 | 260.28 | Starting Material |
| Urea | CH4N2O | 60.06 | Reagent |
| Sodium Ethoxide | C2H5NaO | 68.05 | Base Catalyst |
| 5,5-Disubstituted Barbiturate (Example: 5,5-diethylbarbituric acid) | C8H12N2O3 | 184.19 | Product |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Molar Ratio (Dioxane:Urea:Base) | 1 : 1.2 : 2.2 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6 - 8 hours |
| Typical Yield | 65 - 80% |
| Purity (by HPLC) | >98% |
| Melting Point (recrystallized) | Varies with substituents |
Experimental Protocols
This protocol is a synthesized procedure based on established methods for barbiturate synthesis, adapted for the use of a protected malonic ester.
Materials and Equipment
-
This compound
-
Urea (dried)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Detailed Procedure
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (2.2 equivalents) to absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent). In a separate beaker, dissolve dry urea (1.2 equivalents) in a minimum amount of warm absolute ethanol.
-
Condensation Reaction: Add the urea solution to the reaction flask. The mixture is then heated to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully add distilled water to dissolve the precipitated sodium salt of the barbiturate. The solution is then acidified with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~2-3). This will cause the barbiturate product to precipitate out of the solution.
-
Purification: The crude product is collected by vacuum filtration using a Büchner funnel and washed with cold distilled water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying and Characterization: The purified barbiturate is dried in a vacuum oven. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Conclusion
The synthesis of 5,5-disubstituted barbiturates from this compound provides a versatile and efficient method for accessing a wide range of barbiturate derivatives. The use of a protected malonic ester allows for greater flexibility in the overall synthetic strategy. The provided protocols and data serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols for the Deprotection of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective deprotection of acetals and ketals is a crucial transformation in multi-step organic synthesis, particularly in the fields of pharmaceutical and fine chemical development. Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate serves as a protected form of diethyl 2,2-dihydroxymalonate, a valuable building block for the synthesis of various complex molecules. The 2,2-dimethyl-1,3-dioxane (isopropylidene ketal) protecting group shields the diol functionality, allowing for chemical modifications at other parts of the molecule. Subsequent removal of this protecting group is essential to liberate the diol for further reactions.
The primary challenge in the deprotection of this compound lies in the selective cleavage of the acetal C-O bonds under conditions that do not promote the hydrolysis of the two ethyl ester functionalities. This application note provides detailed protocols for the effective and selective deprotection of this acetal, yielding Diethyl 2,2-dihydroxymalate.
Deprotection Strategy and Workflow
The overall strategy involves the acid-catalyzed hydrolysis of the cyclic acetal. The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by ring opening to form a stabilized carbocation intermediate. Subsequent attack by water and elimination of acetone regenerates the diol. To ensure the preservation of the ester groups, mild acidic conditions are paramount.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis route is the acid-catalyzed reaction between diethyl malonate and an acetone equivalent, such as 2,2-dimethoxypropane. This reaction is a type of acetal exchange or Knoevenagel condensation.
Q2: What are the key reagents in this synthesis?
The key reagents are diethyl malonate, 2,2-dimethoxypropane (or acetone), and an acid catalyst.
Q3: Why is 2,2-dimethoxypropane often used instead of acetone?
2,2-Dimethoxypropane serves as both a reactant and a dehydrating agent. It reacts with any water present in the reaction mixture to form methanol and acetone, which helps to drive the equilibrium towards the formation of the desired product.
Q4: What types of catalysts are effective for this reaction?
Acid catalysts are typically used to facilitate this reaction. Common examples include p-toluenesulfonic acid (p-TSA), sulfuric acid, and acidic ion-exchange resins.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?
Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time or gently heating the mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
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Presence of Water: Water in the reaction mixture can inhibit the reaction. Ensure that all glassware is thoroughly dried and use anhydrous reagents. Using a Dean-Stark apparatus to remove water azeotropically can also improve the yield.
-
Suboptimal Catalyst Amount: The concentration of the acid catalyst is crucial. Too little catalyst may result in a slow or incomplete reaction, while too much can lead to side reactions and decomposition of the product. It is advisable to optimize the catalyst loading.
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Reagent Purity: Impurities in the starting materials, particularly in diethyl malonate, can negatively impact the reaction. Using freshly distilled diethyl malonate is recommended.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A common side reaction is the self-condensation of acetone if it is used directly or formed in situ. To minimize this, a slight excess of diethyl malonate can be used. Additionally, controlling the reaction temperature is important, as higher temperatures can promote side reactions.
Q3: I am having difficulty purifying the final product. What is the recommended purification method?
Vacuum distillation is the most effective method for purifying this compound. Before distillation, it is recommended to neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and wash it with brine to remove the acid catalyst and any water-soluble impurities.
Q4: The reaction mixture turned dark during heating. Is this normal?
Some darkening of the reaction mixture can occur, especially with strong acid catalysts or at elevated temperatures, indicating some decomposition. If significant charring is observed, it is advisable to reduce the reaction temperature or use a milder catalyst.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Diethyl Malonate | 1.0 eq | |
| 2,2-Dimethoxypropane | 1.2 eq | Acts as both reactant and dehydrating agent. |
| p-Toluenesulfonic Acid (p-TSA) | 0.05 eq | Catalyst. |
| Solvent | Toluene | Allows for azeotropic removal of methanol. |
| Temperature | Reflux (approx. 110 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Expected Yield | 75-85% |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H20O6 |
| Molecular Weight | 260.28 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 135-137 °C at 10 mmHg |
Experimental Protocols
Synthesis of this compound
Materials:
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Diethyl malonate
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2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
To the flask, add diethyl malonate (1.0 eq), 2,2-dimethoxypropane (1.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
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Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap.
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Once the reaction is complete (as indicated by TLC or the cessation of methanol collection), cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Mandatory Visualization
Technical Support Center: Purification of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include:
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Unreacted Starting Materials: Diethyl bis(hydroxymethyl)malonate and acetone.
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Hemiacetal Intermediate: The intermediate formed during the acetal formation.
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Hydrolysis Products: Acid-catalyzed cleavage of the dioxane ring can lead to the reformation of diethyl bis(hydroxymethyl)malonate.
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Byproducts from Starting Materials: Side-products from the synthesis of diethyl bis(hydroxymethyl)malonate.[1]
Q2: What are the critical stability considerations for this compound during purification?
A2: The 1,3-dioxane ring is an acetal, which is sensitive to acidic conditions and can undergo hydrolysis.[2] Therefore, it is crucial to avoid acidic environments during workup and purification. The compound is generally stable under basic and neutral conditions.[3]
Q3: My purified product appears as an oil, not a solid. Is this normal?
A3: While some sources describe the compound as an off-white to slight yellow solid, it is possible for it to exist as a viscous oil, especially if trace impurities or residual solvents are present. Further drying under high vacuum may help solidify the product. If it remains an oil, purification should focus on chromatographic methods.
Q4: What are the recommended storage conditions for the purified compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from acidic vapors. For extended storage, refrigeration is recommended.
Troubleshooting Guides
Purification by Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). | |
| Compound degradation on silica gel. | The acidic nature of silica gel can cause hydrolysis of the dioxane ring. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). Alternatively, use neutral or basic alumina as the stationary phase. | |
| Product is eluting too quickly or too slowly. | Incorrect solvent polarity. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity. |
| Streaking of the compound on the TLC plate or column. | Compound is interacting strongly with the stationary phase. | Add a small amount of a polar solvent like methanol to the eluent system to reduce strong interactions. If the compound is acidic, a small amount of acetic acid can be added (use with caution due to the acid sensitivity of the product). For basic compounds, add a small amount of triethylamine. |
Purification by Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated. | Concentrate the solution by evaporating some of the solvent. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound. If that fails, an additional purification step like column chromatography may be necessary before recrystallization. | |
| Product "oils out" instead of forming crystals. | The solvent is too non-polar for the compound at lower temperatures. | Try a slightly more polar solvent or a solvent mixture. |
| The melting point of the compound is close to the temperature of the solution. | Ensure the solution is sufficiently cooled. | |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Purification by Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Product decomposition during distillation. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound. |
| Presence of acidic impurities catalyzing decomposition. | Neutralize the crude product with a mild base (e.g., wash with a saturated sodium bicarbonate solution) and dry thoroughly before distillation. | |
| Bumping or uneven boiling. | Insufficient agitation or presence of volatile impurities. | Use a magnetic stir bar and ensure a smooth and gradual application of heat. Collect a forerun to remove any low-boiling impurities. |
Data Presentation
Table 1: Comparison of Purification Techniques (Analogous Compounds)
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages | Reference |
| Column Chromatography | >98% | 70-90% | High resolution, applicable to oils and solids. | Time-consuming, requires significant solvent volumes. | [4] |
| Recrystallization | >99% | 60-85% | Simple, can yield very pure material. | Only applicable to solids, potential for low recovery. | [5] |
| Vacuum Distillation | 95-98% | 80-95% | Efficient for large quantities, good for removing non-volatile impurities. | Requires thermally stable compounds, may not separate isomers well. | [6] |
Note: The data in this table is based on the purification of structurally similar organic compounds and serves as a general guideline.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for acetal formation from a 1,3-diol and a ketone.[2]
Materials:
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Diethyl bis(hydroxymethyl)malonate
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Acetone (anhydrous)
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p-Toluenesulfonic acid (catalytic amount)
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Toluene (anhydrous)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diethyl bis(hydroxymethyl)malonate in toluene.
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Add a 1.5 to 2-fold molar excess of anhydrous acetone.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
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Continue refluxing until no more water is collected.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent to elute the desired product.
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Fraction Collection: Collect fractions and monitor the separation by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold (e.g., isopropyl ether, hexanes/ethyl acetate).
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Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of the target compound.
Caption: A logical guide for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Symptoms:
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After the reaction and workup, little to no desired product is isolated.
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TLC or GC-MS analysis of the crude product shows primarily starting materials.
| Potential Cause | Recommended Solution |
| Incomplete Reaction/Equilibrium Not Shifted | The formation of the 1,3-dioxane is a reversible acetalization reaction. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials. Troubleshooting Steps: 1. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the solvent used (e.g., toluene, benzene) forms an azeotrope with water. 2. Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (solvents, diethyl malonate, neopentyl glycol) are anhydrous before starting the reaction. |
| Ineffective Catalyst | An inappropriate or degraded catalyst will not effectively promote the reaction. Troubleshooting Steps: 1. Catalyst Choice: p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst. Other acidic catalysts like sulfuric acid or acidic resins can also be used. 2. Catalyst Loading: Ensure a sufficient catalytic amount is used (typically 0.1-5 mol%). 3. Catalyst Quality: Use a fresh, dry batch of the acid catalyst. |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. Troubleshooting Steps: 1. Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of starting materials. 2. Increase Reaction Time: If the reaction is sluggish, extend the reflux time. 3. Adjust Temperature: Ensure the reaction is heated to the reflux temperature of the chosen solvent. |
Problem 2: Presence of Significant Side Products
Symptoms:
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TLC or NMR of the crude product shows multiple spots/peaks in addition to the desired product.
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Difficulty in purifying the desired product due to co-eluting impurities.
| Side Product | Formation Mechanism | Prevention and Mitigation |
| Diethyl bis(hydroxymethyl)malonate | Reaction of diethyl malonate with formaldehyde impurities.[1][2] | Use high-purity diethyl malonate and solvents. If formaldehyde contamination is suspected, purify the starting materials before use. |
| Knoevenagel Condensation Products | Reaction of diethyl malonate with aldehyde or ketone impurities (e.g., acetone).[3] | Use high-purity, aldehyde and ketone-free reagents and solvents. |
| Transesterification Products | If an alkoxide base is used in any preceding step and the alcohol does not match the ester, transesterification can occur. | While the main reaction is acid-catalyzed, if any basic steps are involved prior to this, ensure the alkoxide base matches the ester (e.g., sodium ethoxide with diethyl malonate). |
| Self-condensation of Neopentyl Glycol | Acid-catalyzed dehydration and subsequent etherification of neopentyl glycol. | Use a controlled amount of acid catalyst and avoid excessively high temperatures for prolonged periods. |
| Hydrolysis of Product | The 1,3-dioxane ring is sensitive to acid and can hydrolyze back to the starting materials during aqueous workup.[4] | Troubleshooting Steps: 1. Neutralize Carefully: During workup, neutralize the acidic catalyst with a mild base (e.g., saturated sodium bicarbonate solution) and avoid prolonged contact with aqueous acid. 2. Anhydrous Workup: If possible, perform a non-aqueous workup by filtering out the catalyst (if solid) or neutralizing with a solid base and then filtering. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis involves the acid-catalyzed acetalization of diethyl malonate with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction forms a six-membered cyclic acetal, specifically a 1,3-dioxane.
Q2: What are the critical parameters to control for a high yield of the desired product?
A2: The most critical parameters are:
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Anhydrous Conditions: All reagents and glassware must be dry to prevent the reverse reaction (hydrolysis).
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Effective Water Removal: Actively removing water using a Dean-Stark trap or molecular sieves is crucial to drive the equilibrium towards the product.
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Appropriate Acid Catalyst: A suitable acid catalyst, such as p-TsOH, is necessary to facilitate the reaction at a reasonable rate.
Q3: How can I effectively purify the final product?
A3: Purification can be challenging due to the potential for hydrolysis and the presence of impurities with similar boiling points.
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Distillation: Vacuum distillation is the preferred method to purify the product, as it lowers the boiling point and reduces the risk of thermal degradation.
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Column Chromatography: If distillation is ineffective, column chromatography on silica gel can be employed. It is advisable to neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column hydrolysis of the acid-sensitive dioxane ring.
Q4: My NMR spectrum shows unreacted diethyl malonate and neopentyl glycol. What should I do?
A4: This indicates an incomplete reaction. Refer to the troubleshooting guide for "Low or No Product Yield." The primary solutions are to ensure rigorous water removal and the use of an effective catalyst for a sufficient reaction time.
Q5: I observe a significant amount of a dialkylated malonate species as an impurity. What is the source?
A5: This is likely due to impurities in your starting materials. If the diethyl malonate was prepared via alkylation and contains residual alkyl halides, or if the reaction is contaminated with an alkylating agent, dialkylation can occur. It is crucial to use pure starting materials.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Diethyl malonate
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2,2-Dimethyl-1,3-propanediol (neopentyl glycol)
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p-Toluenesulfonic acid (p-TsOH) monohydrate
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Toluene (anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
-
Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
-
Rotary evaporator
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Vacuum distillation setup
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add diethyl malonate (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
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Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
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Continue refluxing until no more water is collected in the trap and TLC or GC-MS analysis indicates the consumption of the limiting reagent (typically 4-8 hours).
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless oil.
Visualizations
Caption: A streamlined workflow for the synthesis of the target molecule.
Caption: Overview of the main reaction and key side reactions.
References
Technical Support Center: Optimizing Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis involves the acid-catalyzed ketalization of diethyl malonate with an acetone source. This reaction forms the 1,3-dioxane ring structure.
Q2: Which acetone sources are suitable for this reaction?
Commonly used acetone sources include acetone itself, 2,2-dimethoxypropane, or acetone dimethyl acetal. The use of 2,2-dimethoxypropane or acetone dimethyl acetal can be advantageous as they also act as dehydrating agents, driving the reaction equilibrium towards product formation.
Q3: What are the typical acid catalysts employed?
A range of acid catalysts can be used, including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or acidic ion-exchange resins. The choice of catalyst can influence reaction rates and yields.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy to observe the consumption of diethyl malonate and the formation of the product.
Q5: What are the key parameters to control for optimizing the yield?
Optimal yield is typically achieved by carefully controlling the stoichiometry of reactants, catalyst loading, reaction temperature, and efficient removal of the water byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive or insufficient catalyst. 2. Presence of water in the reagents or solvent. 3. Reaction temperature is too low. | 1. Use fresh, anhydrous catalyst. Consider increasing the catalyst loading incrementally. 2. Ensure all reagents and solvents are anhydrous. Use of a dehydrating agent like 2,2-dimethoxypropane or molecular sieves is recommended. 3. Gradually increase the reaction temperature while monitoring for side product formation. Refluxing may be necessary. |
| Incomplete conversion of diethyl malonate | 1. Reaction has not reached completion. 2. Reversible reaction at equilibrium. | 1. Extend the reaction time and monitor by TLC or GC until the starting material is consumed. 2. Ensure efficient removal of water using a Dean-Stark apparatus or a chemical dehydrating agent to drive the equilibrium towards the product. |
| Formation of significant side products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Transesterification if using an alcohol that does not match the ester groups. | 1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 2. While less common in this specific reaction, ensure that if an alcohol is present as a co-solvent, it is ethanol to avoid transesterification. |
| Difficulty in isolating the pure product | 1. Inefficient removal of the acid catalyst during workup. 2. Co-distillation or similar boiling points of product and unreacted diethyl malonate. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. 2. If distillation is challenging, consider purification by column chromatography on silica gel. A basic wash can also be employed to remove acidic impurities and unreacted diethyl malonate.[1] |
Experimental Protocols
Protocol 1: Synthesis using Acetone and p-Toluenesulfonic Acid
Materials:
-
Diethyl malonate
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Acetone (anhydrous)
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p-Toluenesulfonic acid monohydrate (p-TsOH)
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Toluene (anhydrous)
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diethyl malonate (1.0 eq), a 3-5 fold excess of acetone, and a catalytic amount of p-TsOH (0.01-0.05 eq).
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Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis using 2,2-Dimethoxypropane
Materials:
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Diethyl malonate
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2,2-Dimethoxypropane
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Acid catalyst (e.g., p-TsOH or anhydrous HCl in a suitable solvent)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq) and 2,2-dimethoxypropane (1.5-2.0 eq).
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Add a catalytic amount of the acid catalyst.
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Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction is often driven by the formation of acetone and methanol as byproducts.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, quench the catalyst by adding a small amount of a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
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Dilute the mixture with an organic solvent and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1 (Acetone/p-TsOH) | Method 2 (2,2-Dimethoxypropane) |
| Acetone Source | Acetone | 2,2-Dimethoxypropane |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid or other acid |
| Water Removal | Azeotropic distillation (Dean-Stark) | Chemical (reaction with 2,2-dimethoxypropane) |
| Temperature | Reflux (typically 60-110 °C depending on solvent) | Room temperature to 50 °C |
| Reaction Time | Typically several hours | Can be faster, often 1-4 hours |
| Yield | Variable, dependent on efficient water removal | Generally good to high |
Visualizations
References
Technical Support Center: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Troubleshooting Guide
The synthesis of this compound, typically achieved through a Knoevenagel condensation of diethyl malonate with an acetone source (such as 2,2-dimethoxypropane or acetone itself) followed by an in-situ acetalization, can sometimes be accompanied by the formation of byproducts. These can affect yield, purity, and downstream applications. The table below outlines common issues, their potential causes related to byproduct formation, and recommended solutions.
| Problem | Potential Cause (Byproduct) | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction: Presence of unreacted diethyl malonate and/or acetone source. | - Ensure anhydrous reaction conditions to drive the equilibrium forward.[1] - Increase reaction time or temperature moderately. - Use a more efficient catalyst or slightly increase catalyst loading after initial trials. |
| Hydrolysis of ester groups: Formation of the corresponding mono- or di-carboxylic acid due to the presence of water. | - Use anhydrous solvents and reagents.[1] - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Competing self-condensation of acetone: If using acetone directly with a strong base, it can self-condense to form products like diacetone alcohol or mesityl oxide. | - Use a milder base such as piperidine or pyridine. - Alternatively, use 2,2-dimethoxypropane as the acetone source, which is less prone to self-condensation. | |
| Difficult Purification / Oily Product | Presence of Michael adduct: The initial Knoevenagel product could potentially react with another molecule of diethyl malonate in a Michael addition, leading to a higher molecular weight byproduct. | - Use a stoichiometric amount of diethyl malonate or a slight excess of the acetone source. - Control the reaction temperature to minimize side reactions. |
| Transesterification: If the reaction is run in an alcohol solvent other than ethanol, or if impurities are present, transesterification can lead to a mixture of esters. | - Use ethanol as the solvent if a solvent is required. - Ensure the absence of other alcohols in the reaction mixture. | |
| Unexpected Peaks in NMR/GC-MS | Unreacted starting materials: Signals corresponding to diethyl malonate, and the acetone source. | - Optimize reaction conditions (time, temperature, catalyst) for complete conversion. - Purify the crude product using column chromatography or distillation. |
| Solvent-related impurities: Presence of residual reaction solvent or impurities from the solvent. | - Use high-purity, anhydrous solvents. - Ensure complete removal of the solvent after workup. | |
| Formation of an acyclic intermediate: The initial Knoevenagel condensation product, diethyl 2-isopropylidenemalonate, may be present if the cyclization to the dioxane ring is incomplete. | - Ensure a sufficient amount of the acid catalyst is present to promote acetalization. - Allow for adequate reaction time for the cyclization to complete. |
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil, although it is reported to be a low-melting solid. What could be the issue?
A1: This is a common issue when impurities are present. The most likely culprits are unreacted starting materials (diethyl malonate or 2,2-dimethoxypropane) or the formation of oligomeric byproducts. We recommend purifying your product by vacuum distillation or column chromatography on silica gel.
Q2: I see an unexpected signal around 2.1 ppm in my 1H NMR spectrum of the crude product. What could this be?
A2: A signal around 2.1 ppm is characteristic of the methyl protons of acetone. This indicates that you may have residual acetone in your product, which can happen if it is used in excess or if the workup procedure does not effectively remove it. If you used 2,2-dimethoxypropane, this could be a byproduct of its hydrolysis.
Q3: Can I use a strong base like sodium ethoxide for this reaction?
A3: While sodium ethoxide is effective for deprotonating diethyl malonate, it is a strong base that can promote the self-condensation of acetone, leading to byproducts such as diacetone alcohol and mesityl oxide.[1] It is generally recommended to use a weaker base, such as piperidine or pyridine, to minimize these side reactions.
Q4: How critical are anhydrous conditions for this reaction?
A4: Anhydrous conditions are highly critical for the successful synthesis of this compound. Water is a byproduct of the condensation and acetalization reactions.[1] Its presence can shift the equilibrium back towards the starting materials, leading to low yields. Furthermore, water can cause the hydrolysis of the ester groups, forming carboxylic acid impurities.
Q5: My mass spectrometry data shows a peak that is higher than the expected molecular weight of my product. What could this be?
A5: A higher molecular weight peak could indicate the formation of a Michael addition byproduct. This occurs when a molecule of deprotonated diethyl malonate attacks the carbon-carbon double bond of the initially formed Knoevenagel condensation product before it cyclizes. To minimize this, you can try using a slight excess of the acetone source relative to diethyl malonate.
Visualizing a Potential Side Reaction
The following diagram illustrates a potential side reaction pathway: the self-condensation of acetone to form mesityl oxide, which can occur under strongly basic conditions.
References
Stability of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate under acidic conditions. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its use as a protecting group or intermediate.
Troubleshooting Guides
Issue: Unexpected Cleavage (Deprotection) of the Dioxane Ring
Q1: My reaction mixture, which contains this compound, is showing decomposition of the compound. What could be the cause?
A1: this compound is a cyclic ketal, specifically a 1,3-dioxane. These structures are known to be labile and can undergo hydrolysis (cleavage) under acidic conditions.[1][2] The presence of even trace amounts of acid in your reaction medium can catalyze this deprotection, leading to the formation of acetone and diethyl 2,2-bis(hydroxymethyl)malonate.
Q2: How can I prevent the undesired hydrolysis of the dioxane ring?
A2: To maintain the integrity of the this compound, it is crucial to ensure your reaction conditions are neutral or basic. 1,3-dioxanes are generally stable under basic, reductive, or oxidative conditions.[1] If acidic conditions are necessary for other transformations in your synthesis, this protecting group may not be suitable.
Issue: Incomplete or Slow Deprotection
Q3: I am trying to deprotect this compound using standard acidic conditions, but the reaction is very slow or incomplete. Why is this happening?
A3: Several factors can contribute to slow or incomplete deprotection:
-
Insufficient Acid Strength: While labile to acid, the rate of hydrolysis is dependent on the acid strength. If you are using a very weak acid, the catalysis may be inefficient.
-
Low Temperature: The rate of hydrolysis is temperature-dependent. Running the reaction at a low temperature will slow down the cleavage.
-
Steric Hindrance and Substitution: Kinetic studies on the hydrolysis of cyclic ketone acetals have shown that substitution at the 5-position of the dioxane ring, as is the case with your molecule (two carboxylate groups), can significantly deactivate the acetal towards hydrolysis.[1] This steric and electronic effect can make deprotection more challenging compared to unsubstituted 1,3-dioxanes.
Q4: What specific actions can I take to facilitate the complete deprotection of this compound?
A4: To promote efficient deprotection, consider the following adjustments to your protocol:
-
Increase Acid Concentration or Strength: You can switch to a stronger acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid) or increase the concentration of the acid you are currently using.
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the deactivation effect of the 5,5-disubstitution. Monitor the reaction carefully to avoid potential side reactions or decomposition of your desired product.
-
Ensure Presence of Water: The hydrolysis reaction requires water as a reagent. While many acidic reagents are aqueous, if you are using an anhydrous acid in an organic solvent, the reaction will not proceed efficiently. Ensure a stoichiometric excess of water is present.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A5: The acid-catalyzed hydrolysis of ketals like this compound proceeds through a well-established mechanism. The key steps are:
-
Protonation of one of the dioxane oxygen atoms by an acid catalyst.
-
Cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. This is often the rate-determining step.
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to yield a hemiacetal intermediate.
-
Protonation of the second dioxane oxygen atom.
-
Elimination of the diol to form a protonated ketone.
-
Deprotonation to yield the final ketone (acetone) and the diol (diethyl 2,2-bis(hydroxymethyl)malonate).
Q6: How does the stability of this compound compare to other cyclic ketals?
A6: The stability of cyclic ketals towards acid hydrolysis is influenced by their ring size and substitution pattern. Generally, six-membered 1,3-dioxanes are more stable than five-membered 1,3-dioxolanes. However, as mentioned in Q3, substitution at the 5-position of the 1,3-dioxane ring, as in your molecule, has a strong deactivating effect on hydrolysis.[1] Therefore, this compound is expected to be more stable under acidic conditions than a simple, unsubstituted 1,3-dioxane.
Data Presentation
| 1,3-Dioxane Derivative | Relative Rate of Hydrolysis |
| Unsubstituted | 1 |
| 5,5-dimethyl | 0.003 |
| 5-methyl | 0.04 |
| 5-hydroxy | 0.1 |
Data adapted from kinetic studies on the hydrolysis of cyclic ketone acetals. The deactivating effect of the 5,5-disubstitution is evident.[1]
Experimental Protocols
General Protocol for the Acid-Catalyzed Deprotection of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., acetone, tetrahydrofuran, or 1,4-dioxane). The choice of solvent may influence the reaction rate.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., 0.1-0.2 equivalents of p-toluenesulfonic acid or 1-2 equivalents of trifluoroacetic acid). The acid should be added at room temperature or a reduced temperature, depending on the sensitivity of the substrate.
-
Water Addition: Add an excess of water (typically 10-50 equivalents) to the reaction mixture to drive the equilibrium towards the deprotected products.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, consider gently heating the mixture (e.g., to 40-60 °C).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the organic products.
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Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is hydrolysis a concern?
A1: this compound is a chemical compound featuring a cyclic ketal and two diethyl ester functional groups. Hydrolysis is a significant concern because both of these functional groups are susceptible to cleavage in the presence of water, under certain conditions. The ketal is sensitive to acidic conditions, while the ester groups can be hydrolyzed under both acidic and basic conditions.[1][2] This degradation can lead to the formation of undesired byproducts, impacting reaction yields, purity, and the overall success of a synthesis.
Q2: Under what conditions is this compound most susceptible to hydrolysis?
A2: The molecule is most vulnerable to hydrolysis under the following conditions:
-
Acidic Conditions (pH < 7): The cyclic ketal is highly susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and the formation of acetone and diethyl 2,2-bis(hydroxymethyl)malonate. The ester groups are also subject to acid-catalyzed hydrolysis, although generally at a slower rate than the ketal.[3]
-
Strongly Basic Conditions (pH > 10): While the ketal is stable in basic media, the diethyl ester groups will undergo saponification (base-catalyzed hydrolysis) to form the corresponding carboxylate salts.[4]
Q3: What are the primary products of hydrolysis?
A3: The hydrolysis products depend on the conditions:
-
Acidic Hydrolysis: The primary products are acetone and diethyl 2,2-bis(hydroxymethyl)malonate from ketal cleavage. Further hydrolysis of the ester groups can yield ethanol and 2,2-bis(hydroxymethyl)malonic acid.
-
Basic Hydrolysis: The primary products are the disodium salt of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid and ethanol. The ketal ring remains intact under these conditions.
Q4: How can I detect if my sample of this compound has undergone hydrolysis?
A4: Several analytical techniques can be employed to detect hydrolysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new signals corresponding to the hydrolysis products, such as the methyl protons of acetone or the methylene protons of ethanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for identifying volatile hydrolysis products like acetone and ethanol.[5]
-
Thin-Layer Chromatography (TLC): The appearance of new spots with different polarities can indicate the presence of hydrolysis products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product in a reaction using the compound as a starting material. | Hydrolysis of the ketal or ester groups during the reaction. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If acidic conditions are necessary, consider using a milder Lewis acid or performing the reaction at a lower temperature. |
| Presence of unexpected byproducts in the reaction mixture. | Acid- or base-catalyzed hydrolysis during the reaction or workup. | - For acidic reactions, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) at low temperature during workup. - For basic reactions, use a mild acidic quench (e.g., saturated ammonium chloride solution) at low temperature. - Avoid prolonged exposure to aqueous acidic or basic conditions during extraction and purification. |
| The compound appears to degrade upon storage. | Improper storage conditions leading to exposure to moisture or acidic/basic contaminants. | - Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.[6][7] - Consider storing under an inert atmosphere. - Ensure the storage container is made of a non-reactive material. |
| Difficulty in purifying the compound. | On-column hydrolysis during silica gel chromatography. | - Use a neutral or slightly basic mobile phase for chromatography. A small amount of a non-nucleophilic base like triethylamine can be added to the eluent to neutralize acidic sites on the silica gel. - Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To minimize hydrolysis during storage and handling, the following procedures are recommended:
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Storage: Store this compound in a tightly sealed, amber glass vial at a temperature of 2-8°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is advisable.
-
Handling:
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Always handle the compound in a dry, well-ventilated area.
-
Use dry glassware and syringes.
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When weighing and transferring the compound, minimize its exposure to atmospheric moisture.
-
Keep the container tightly sealed when not in use.
-
Protocol 2: General Procedure for Quenching a Reaction
To prevent hydrolysis during the workup of a reaction involving this compound:
-
Cooling: Before quenching, cool the reaction mixture to 0°C in an ice bath. This will slow down the rate of potential hydrolysis.
-
Quenching Agent Selection:
-
For reactions run under neutral or basic conditions, a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.
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For reactions run under acidic conditions, a slow, dropwise addition of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is advised until the pH is neutral.
-
-
Extraction: Immediately following the quench, proceed with the extraction using a dry, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. env.go.jp [env.go.jp]
- 6. itwreagents.com [itwreagents.com]
- 7. (4S,5S)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID DIMETHYL ESTER - Safety Data Sheet [chemicalbook.com]
Troubleshooting low reactivity of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a disubstituted derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antitumor agents.[2] Its rigid dioxane backbone and ester functionalities allow for selective modifications, making it a valuable building block in medicinal chemistry.[2]
Q2: Why am I observing low reactivity with this compound compared to diethyl malonate or Meldrum's acid?
The reduced reactivity of this compound can be attributed to several factors:
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Steric Hindrance: The bulky 2,2-dimethyl-1,3-dioxane ring, along with the two ethyl ester groups, creates significant steric hindrance around the C5 position. This can impede the approach of nucleophiles and bases, slowing down reaction rates compared to less substituted malonates.[3]
-
Electronic Effects: While the two ester groups activate the C5 position, the overall electronic environment of the molecule influences its acidity and nucleophilicity.
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Stability of the Dioxane Ring: The 1,3-dioxane ring is generally stable under basic, reductive, and oxidative conditions, but can be labile to acid.[4] This stability can sometimes hinder reactions that require harsh conditions.
Q3: What are the key chemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | [5] |
| Molecular Weight | 260.28 g/mol | [5] |
| CAS Number | 51335-75-2 | [6] |
| Appearance | Colorless oil or solid | - |
| Solubility | Soluble in common organic solvents like THF, DMF, and dichloromethane. | - |
Troubleshooting Guides
Issue 1: Failed or Low-Yield Alkylation Reactions
Symptoms:
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No formation of the desired alkylated product.
-
Recovery of unreacted starting material.
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Formation of side products, such as dialkylated compounds or products from self-condensation.[7]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently Strong Base | The C-H protons at the C5 position are acidic but may require a strong base for complete deprotonation due to steric hindrance. Use a strong, non-nucleophilic base like Sodium Hydride (NaH), Potassium Hydride (KH), or Lithium Diisopropylamide (LDA).[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of the reactants and the stability of the enolate. Use anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). |
| Low Reaction Temperature | While initial deprotonation might be performed at low temperatures, subsequent alkylation may require elevated temperatures to overcome the activation energy barrier.[8] |
| Sterically Hindered Alkylating Agent | Primary alkyl halides are the most effective electrophiles for this reaction. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[9] |
| Side Reactions (e.g., Dialkylation) | To favor mono-alkylation, use an excess of the malonic ester relative to the base and the alkyl halide.[1] Adding the deprotonated ester solution to a refluxing solution of the alkylating agent can also minimize dialkylation.[8] |
Issue 2: Unsuccessful Knoevenagel Condensation
Symptoms:
-
The reaction does not proceed to form the expected α,β-unsaturated product.
-
Aldehyde or ketone starting material is recovered.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Catalyst | While weak amines like piperidine are often used, a stronger base might be necessary to generate a sufficient concentration of the enolate. Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[10] |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction. Use a Dean-Stark apparatus to remove water azeotropically or add molecular sieves.[11] |
| Steric Hindrance from the Carbonyl Compound | Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[11] If using a ketone, longer reaction times and higher temperatures may be required. |
Issue 3: Difficulty with Hydrolysis of the Dioxane Ring or Ester Groups
Symptoms:
-
Incomplete hydrolysis of the ketal or ester functionalities.
-
Decomposition of the molecule under harsh hydrolytic conditions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Stability of the 1,3-Dioxane Ring | 1,3-dioxanes can be more stable to acidic hydrolysis than their 1,3-dioxolane counterparts. Stronger acidic conditions (e.g., aqueous HCl or H₂SO₄) and elevated temperatures may be necessary.[12] |
| Ester Hydrolysis Conditions | For base-catalyzed hydrolysis (saponification), use a strong base like NaOH or KOH in a mixture of water and an alcohol (e.g., methanol or ethanol) at reflux.[13] For acid-catalyzed hydrolysis, use aqueous acid and heat. |
| Substrate Decomposition | If the desired product is sensitive to harsh conditions, consider milder deprotection strategies. For example, transacetalization with acetone under acidic conditions can be an alternative for removing the dioxane protecting group. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture to 0 °C and add the alkyl halide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Knoevenagel Condensation
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), an aldehyde or ketone (1.0 eq), and a suitable solvent (e.g., toluene).
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Catalysis: Add a catalytic amount of a base (e.g., piperidine or DBU, 0.1 eq).
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Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is complete as indicated by TLC.
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Work-up: Cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Catalyst Selection and Troubleshooting for Reactions with Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for chemical reactions involving Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. This compound, an analogue of Meldrum's acid, offers a versatile scaffold for various synthetic transformations. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that can be performed with this compound?
A1: this compound is susceptible to reactions at two primary functional groups: the diethyl ester and the 2,2-dimethyl-1,3-dioxane (a ketal). The main reaction types include:
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Hydrolysis of the ester groups (Saponification): Typically base-catalyzed to yield the corresponding dicarboxylate salt.
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Deprotection of the dioxane ring (Ketal Hydrolysis): An acid-catalyzed reaction to reveal a dihydroxymalonate derivative.
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Transesterification of the ester groups: Exchange of the ethyl groups for other alkyl or aryl groups, often catalyzed by acids, bases, or organometallic compounds.
-
Knoevenagel Condensation: Reaction of the active methylene group (after in-situ hydrolysis of the dioxane ring) with aldehydes or ketones, usually under basic catalysis.
Q2: How can I selectively react one functional group in the presence of the other?
A2: Selective transformation is achieved by choosing appropriate catalytic conditions. The dioxane (ketal) group is stable under basic and neutral conditions, while the ester groups are stable under acidic and neutral conditions. Therefore:
-
To selectively hydrolyze the ester groups , use basic conditions (e.g., NaOH in methanol/water).
-
To selectively hydrolyze the dioxane ring , use acidic conditions (e.g., catalytic p-toluenesulfonic acid in a wet solvent).
Q3: What catalysts are recommended for the Knoevenagel condensation with this substrate?
A3: For the Knoevenagel condensation, which involves the active methylene protons, a basic catalyst is required. Commonly used catalysts for reactions with similar active methylene compounds include primary and secondary amines like piperidine or ethylamine, as well as stronger, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU).[1][2][3] In some cases, a Lewis acid like TiCl4 in the presence of a tertiary amine can also be effective.[3]
Troubleshooting Guides
Hydrolysis of Diethyl Ester Groups (Saponification)
| Problem | Possible Cause | Suggested Solution |
| Incomplete hydrolysis | Insufficient amount of base. | Use at least 2 equivalents of a strong base (e.g., NaOH, KOH) to ensure complete saponification of both ester groups.[4] |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by TLC. | |
| Poor solubility of the starting material. | Use a co-solvent system such as methanol/water or ethanol/water to improve solubility.[4] | |
| Hydrolysis of the dioxane ring | The reaction mixture has become acidic during workup before neutralization is complete. | Ensure the reaction mixture remains basic until the desired product is isolated. Buffer the workup if necessary. |
| Difficulty isolating the dicarboxylic acid product | The product is a dicarboxylate salt, which is soluble in the aqueous layer. | After the reaction, carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH to precipitate the dicarboxylic acid.[4] |
Deprotection of the 1,3-Dioxane Ring (Ketal Hydrolysis)
| Problem | Possible Cause | Suggested Solution |
| Incomplete deprotection | Insufficient acid catalyst or water. | Increase the amount of acid catalyst (e.g., p-TsOH, HCl) and ensure the presence of sufficient water to drive the equilibrium towards the hydrolyzed product.[5][6] |
| Reaction time is too short. | Extend the reaction time and monitor by TLC for the disappearance of the starting material. | |
| Side reactions of the ester groups | Strong acidic conditions and high temperatures. | Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) and maintain a moderate reaction temperature.[5] |
| Difficulty isolating the diol product | The product may be highly polar and water-soluble. | After neutralization, consider extraction with a more polar solvent or use techniques like lyophilization to isolate the product from the aqueous phase. |
Knoevenagel Condensation
| Problem | Possible Cause | Suggested Solution |
| No reaction or low yield | The catalyst is not basic enough to deprotonate the active methylene group. | Use a stronger base catalyst like DBU or piperidine.[2][3] |
| Steric hindrance from the aldehyde or ketone. | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered catalyst. | |
| Formation of side products | Self-condensation of the aldehyde or ketone. | Add the aldehyde or ketone slowly to the reaction mixture containing the dicarboxylate and the catalyst. |
| Michael addition of a second equivalent of the dicarboxylate. | Use a 1:1 stoichiometry of the reactants. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key transformations of this compound and analogous compounds.
Table 1: Base-Catalyzed Hydrolysis of Diethyl Malonate Derivatives
| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | KOH (1) | Ethanol | Room Temp | 24 | 82 (mono-acid) | [4][7] |
| Diethyl Adipate | NaOH (excess) | Water | Reflux | - | 86 (mono-ester via reactive distillation) | [8] |
| Diethyl 2-(perfluorophenyl)malonate | LiOH | THF/Water | Room Temp | - | No desired product | [9] |
Table 2: Acid-Catalyzed Deprotection of 1,3-Dioxanes
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Aldehyde/Ketone Acetal | Catalytic HCl | Water/Organic Solvent | Varies | Varies | Generally high | [5][6] |
| General Aldehyde/Ketone Acetal | Catalytic p-TsOH | Acetone/Water | Room Temp | Varies | Generally high | [10] |
| Amine with Boc and Acetal protecting groups | 4N HCl | Dioxane | - | - | Quantitative deprotection of Boc group | [11] |
Table 3: Catalyst Performance in Knoevenagel Condensation with Diethyl Malonate
| Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethylamine | - | Room Temp | - | - | [1] |
| Various Aromatic Aldehydes | DBU/Water | Water | Room Temp | Short | Excellent | [2] |
| Formaldehyde | Ethylamine | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze the diethyl ester groups to form the corresponding dicarboxylate salt.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add 2.2 equivalents of sodium hydroxide pellets to the solution.
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl.
-
The dicarboxylic acid product should precipitate out of the solution. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the precipitate by filtration or dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Protocol 2: Acid-Catalyzed Deprotection of this compound
Objective: To hydrolyze the 2,2-dimethyl-1,3-dioxane group.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected product.
Visualizations
References
- 1. organicreactions.org [organicreactions.org]
- 2. asianpubs.org [asianpubs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For researchers and professionals in drug development and chemical synthesis, the precise analytical characterization of novel compounds is paramount. This guide provides a focused comparison of mass spectrometry for the analysis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (C₁₂H₂₀O₆, MW: 260.28 g/mol ), a molecule of interest in various synthetic pathways.[1] Due to the limited availability of direct experimental data for this specific compound, this guide presents a predictive analysis based on established fragmentation principles of related chemical structures, alongside a comparison with alternative analytical techniques.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. When subjected to electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing a unique mass spectrum that can be used for its identification.
Predicted Fragmentation Pathway:
The fragmentation of this compound is anticipated to be driven by the presence of its ester and dioxane functionalities. The molecular ion peak (M⁺) at m/z 260 may be observed, although it could be weak. Key fragmentation steps are likely to involve:
-
Loss of an ethoxy group (-OCH₂CH₃): This would result in a prominent fragment ion at m/z 215.
-
Loss of an ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester would lead to a fragment at m/z 231.
-
Cleavage of the dioxane ring: The dioxane ring can undergo fragmentation, potentially leading to the loss of acetone (CH₃COCH₃, 58 Da) or other smaller neutral molecules.
-
McLafferty Rearrangement: The ester groups may undergo McLafferty rearrangement, a common fragmentation pathway for esters, leading to characteristic fragment ions.
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Comparative Analysis of Analytical Techniques
While GC-MS is a primary tool for the analysis of this compound, other techniques offer complementary information. The choice of method will depend on the specific analytical goals, such as purity determination, structural elucidation, or quantification.
| Technique | Principle | Strengths for this Analyte | Limitations for this Analyte | Typical Experimental Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by mass-based detection and fragmentation analysis. | High sensitivity and selectivity. Provides structural information through fragmentation patterns. Ideal for identifying and quantifying the analyte in complex mixtures. | Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for less volatile compounds. | Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Carrier Gas: Helium. Oven Program: Initial temp. 100°C, ramp to 250°C. Ionization: Electron Ionization (EI) at 70 eV.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Suitable for non-volatile or thermally labile compounds. Can be used for preparative scale purification. | Lower resolution compared to capillary GC. Mass spectrometric detection (LC-MS) is often required for definitive identification. | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection: UV or Mass Spectrometry.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for unambiguous structure elucidation. Provides information about the connectivity of atoms. Quantitative NMR (qNMR) can be used for purity assessment. | Lower sensitivity compared to mass spectrometry. Requires a relatively pure sample in higher concentrations. | Spectrometer: 400 MHz or higher. Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] |
Experimental Protocols
GC-MS Analysis Protocol:
The following is a proposed GC-MS method for the analysis of this compound, adapted from protocols for similar compounds.[2]
1. Sample Preparation:
-
Prepare a 100 µg/mL solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Workflow for Analytical Characterization:
Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.
References
A Comparative Guide to HPLC Purity Assessment of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a key intermediate in pharmaceutical synthesis. The document outlines two distinct reversed-phase HPLC (RP-HPLC) methods and a forced degradation study to establish a stability-indicating profile, ensuring accurate and reliable purity determination.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of such non-volatile compounds. This guide compares two RP-HPLC methods with different organic modifiers, providing a comprehensive approach to method selection and validation. Furthermore, forced degradation studies are detailed to demonstrate the stability-indicating capabilities of the analytical methods, which is a critical requirement in pharmaceutical development.
Potential impurities in this compound can originate from the synthetic route, which typically involves the ketalization of a diethyl malonate derivative with a ketone or aldehyde. Therefore, common impurities may include unreacted starting materials and by-products from side reactions or degradation. Given the presence of a dioxane ring, the compound is susceptible to hydrolysis under acidic conditions, leading to the ring-opened product.
Experimental Protocols
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a standard solution with a nominal concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the sample to be tested.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: To 1 mL of the standard stock solution (1 mg/mL) in a suitable vial, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 60°C for 4 hours. After cooling to room temperature, neutralize the solution with 1 mL of 0.1 N sodium hydroxide and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Base Hydrolysis: To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 0.1 N sodium hydroxide. Heat the mixture at 60°C for 4 hours. After cooling, neutralize with 1 mL of 0.1 N hydrochloric acid and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed material at a concentration of 1 mg/mL.
-
Two primary RP-HPLC methods are proposed for comparison:
Method A: Acetonitrile-Based Mobile Phase
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (based on the UV absorbance of malonate esters)
-
Injection Volume: 10 µL
Method B: Methanol-Based Mobile Phase
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Methanol
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 40% B
-
32-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Data Presentation
The performance of the two HPLC methods can be compared based on the following parameters. The expected results are summarized in the table below.
| Parameter | Method A (Acetonitrile) | Method B (Methanol) | Acceptance Criteria |
| Retention Time (min) | ~15 | ~18 | Consistent retention time |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| Tailing Factor | < 1.5 | < 1.5 | ≤ 2.0 |
| Resolution (from nearest impurity) | > 2.0 | > 2.0 | > 1.5 |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.999 |
| % Purity (Commercial Sample) | ~96-98% | ~96-98% | As per specification |
| Degradation under Acidic Conditions | Significant degradation peak observed | Significant degradation peak observed | Method should separate degradants |
| Degradation under Basic Conditions | Moderate degradation | Moderate degradation | Method should separate degradants |
| Degradation under Oxidative Conditions | Minimal to no degradation | Minimal to no degradation | Method should separate degradants |
| Degradation under Thermal Conditions | Minimal degradation | Minimal degradation | Method should separate degradants |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purity assessment of this compound.
Caption: Experimental workflow for HPLC purity assessment.
Conclusion
Both Method A (acetonitrile-based) and Method B (methanol-based) are suitable for the purity assessment of this compound. Method A may offer sharper peaks and slightly better resolution for certain impurities, while Method B provides a greener alternative with a different selectivity profile. The choice between the two methods will depend on the specific impurity profile of the sample and laboratory preferences regarding solvent usage. The forced degradation studies confirm that both methods are stability-indicating, capable of separating the main compound from its degradation products, particularly the acid-induced hydrolytic impurity. This guide provides a solid foundation for researchers and drug development professionals to implement a robust and reliable HPLC method for the quality control of this important pharmaceutical intermediate.
A Comparative Infrared Spectroscopy Guide: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a complex organic molecule, with its synthetic precursors and a related derivative. Understanding the spectral characteristics of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings. This document presents key experimental data, detailed protocols for spectral acquisition, and a logical visualization of the synthetic pathway.
Comparative Analysis of IR Spectra
The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. By comparing the spectrum of the target molecule with its precursors, we can identify the key transformations that have occurred during synthesis. The primary compounds for comparison are:
-
Diethyl Malonate: The starting diester.
-
Acetone: The ketone source for the dioxane ring.
-
2,2-Dimethoxypropane: An alternative reagent (a ketal) for forming the dioxane ring.
-
Diethyl Diethylmalonate: A related malonic ester derivative for spectral comparison.
The key spectral regions of interest are the C=O (carbonyl) stretching region (1700-1800 cm⁻¹), the C-O (ether and ester) stretching region (1000-1300 cm⁻¹), and the C-H stretching region (2850-3000 cm⁻¹).
Data Presentation: Key IR Absorption Frequencies
The following table summarizes the principal infrared absorption bands for this compound and the selected alternative compounds. The data for the target compound are predicted based on the functional groups present.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) | Key Distinguishing Features |
| This compound (Target) | ~1740 (strong) | Multiple strong bands ~1250-1050 (ester and ketal C-O) | ~2980-2850 | Presence of both a strong ester C=O stretch and multiple strong C-O stretches from the ester and cyclic ketal functionalities. Absence of O-H bands. |
| Diethyl Malonate (Precursor) | 1757 & 1740 (strong) | ~1250-1150 (ester C-O) | ~2980-2850 | Characteristic split C=O peak due to vibrational coupling of the two ester groups attached to a methylene group.[1] |
| Acetone (Precursor) | ~1715 (very strong) | N/A | ~3000-2950 | A very strong, sharp C=O stretch at a lower wavenumber than esters.[2] Absence of strong C-O single bond stretches in the 1000-1300 cm⁻¹ region. |
| 2,2-Dimethoxypropane (Precursor/Reagent) | Absent | Strong bands ~1200-1050 (ketal C-O) | ~2980-2850 | Complete absence of a C=O stretch. Dominated by C-H and strong C-O stretches from the ketal group. |
| Diethyl Diethylmalonate (Alternative) | ~1735 (strong) | ~1250-1150 (ester C-O) | ~2980-2850 | A single, strong C=O stretch, as the substitution on the α-carbon removes the conditions for the peak splitting seen in diethyl malonate. |
Synthesis and Structural Relationship
The target molecule, this compound, is synthesized via the acid-catalyzed reaction of diethyl malonate with a protected form of acetone, such as 2,2-dimethoxypropane, or directly with acetone using a dehydrating agent. This reaction, a ketal exchange or formation, creates the characteristic 1,3-dioxane ring. The diagram below illustrates this synthetic relationship.
Caption: Synthetic pathway to the target molecule.
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a neat (undiluted) liquid sample, such as this compound.
Objective: To obtain a high-quality transmission IR spectrum of a liquid organic compound.
Materials:
-
FT-IR Spectrometer
-
Polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
Sample of the liquid compound
-
Appropriate solvent for cleaning (e.g., isopropanol or chloroform)
-
Kimwipes or other lint-free tissue
-
Desiccator for storing salt plates
Procedure:
-
Spectrometer Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Background Spectrum:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of ambient air (CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
-
Ensure the sample holder is empty and the compartment is closed.
-
Using the instrument's software, initiate a "background scan." This process typically takes 1-2 minutes.
-
-
Sample Preparation (Neat Liquid Film):
-
Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid transferring moisture from your fingers.
-
Using a clean Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[2]
-
Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[2] The film should be free of air bubbles.
-
The two plates will adhere via capillary action.
-
-
Sample Analysis:
-
Place the "sandwiched" salt plates into the sample holder in the spectrometer's sample compartment.
-
Close the sample compartment lid.
-
Using the software, initiate a "sample scan." The instrument will collect data, perform a Fourier transform, and ratio the sample spectrum against the previously collected background spectrum.
-
The resulting spectrum (transmittance vs. wavenumber) will be displayed on the screen.
-
-
Data Processing and Interpretation:
-
Label the significant peaks on the spectrum, paying close attention to the functional group region (1500-4000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).
-
Compare the obtained peak positions with known values to confirm the presence of expected functional groups.
-
-
Cleaning:
-
After analysis, carefully separate the salt plates.
-
Clean the plates by rinsing them with a dry, volatile solvent (like isopropanol) and gently wiping them with a Kimwipe. Do not use water , as it will dissolve the salt plates.
-
Return the clean, dry salt plates to the desiccator for storage.
-
This guide provides a foundational comparison of the IR spectrum of this compound. By understanding the spectral features of this molecule in the context of its synthetic precursors, researchers can more effectively utilize IR spectroscopy as a tool for analysis and quality assurance in their work.
References
A Comparative Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate and Meldrum's Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction. This guide provides a detailed comparison of two prominent methylene compounds: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate and the more widely recognized Meldrum's acid. Both serve as valuable synthons, particularly in carbon-carbon bond-forming reactions. This analysis, supported by available experimental data, aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Chemical Structure and Properties
A fundamental understanding of the structural and electronic properties of these compounds is crucial for predicting their reactivity.
| Property | This compound | Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) |
| Molecular Formula | C₁₂H₂₀O₆[1] | C₆H₈O₄[2] |
| Molar Mass | 260.28 g/mol [1] | 144.126 g/mol [2] |
| Appearance | Off-white to slight yellow solid | Colorless to beige crystalline solid[2] |
| Melting Point | Not reported | 94-95 °C (decomposes)[2] |
| pKa | Estimated to be similar to diethyl malonate (~13) | 4.97[2] |
| Solubility | Soluble in organic solvents | Sparingly soluble in water; soluble in polar organic solvents[2] |
The most striking difference lies in their acidity. Meldrum's acid exhibits unusually high acidity for a methylene compound, a consequence of its rigid cyclic structure which constrains the ester groups in a conformation that enhances the stability of the corresponding enolate. This high acidity allows for deprotonation with mild bases, or in some cases, reactions can proceed without a base catalyst.[3] In contrast, this compound, being a cyclic analog of diethyl malonate, is expected to have a significantly higher pKa, necessitating the use of stronger bases for deprotonation.
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for both compounds, providing a facile route to the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: General workflow of the Knoevenagel condensation.
Comparative Performance Data
Direct comparative experimental data for this compound is limited. Therefore, data for the structurally similar diethyl malonate is presented as a proxy to facilitate comparison with Meldrum's acid.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Meldrum's Acid | Piperidine (catalytic) | [bmim]BF₄ | 10 h | 95 | [4] |
| Various aryl aldehydes | Meldrum's Acid | L-tyrosine | Solvent-free | Not specified | 85-95 | [3] |
| Isovaleraldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | Overnight | 85-89 | [5] |
| Benzaldehyde | Diethyl malonate | Piperidine/Benzoic Acid | Benzene | 11-18 h | 89-91 | [3] |
From the available data, Meldrum's acid consistently demonstrates high reactivity, often leading to excellent yields in shorter reaction times and under milder conditions, sometimes even in the absence of a traditional base catalyst.[3] The use of diethyl malonate, and by extension, this compound, typically requires a base and often longer reaction times or higher temperatures to achieve comparable yields.
Experimental Protocols
Knoevenagel Condensation with Meldrum's Acid
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
L-tyrosine (catalyst)
Procedure:
-
In a mortar, grind a mixture of the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), and a catalytic amount of L-tyrosine.[3]
-
Continue grinding at room temperature until the reaction is complete (monitored by TLC).[3]
-
The solid product is typically of high purity and can be isolated directly. Further purification can be achieved by recrystallization if necessary.[3]
Knoevenagel Condensation with Diethyl Malonate (as a proxy)
Materials:
-
Benzaldehyde (0.66 mole)
-
Diethyl malonate (0.63 mole)
-
Piperidine (2-7 ml, amount dependent on benzoic acid content in benzaldehyde)
-
Benzene (200 ml)
Procedure:
-
Combine benzaldehyde, diethyl malonate, piperidine, and benzene in a flask equipped with a Dean-Stark apparatus.[3]
-
Reflux the mixture vigorously until no more water is collected (approximately 11-18 hours).[3]
-
After cooling, add 100 ml of benzene and wash the solution sequentially with water, 1 N HCl, and saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the residue to obtain the product.[3]
Mechanistic Considerations
The enhanced reactivity of Meldrum's acid can be attributed to the rigid, boat-like conformation of its six-membered ring. This conformation orients the lone pairs on the ester oxygens in a way that minimizes delocalization into the carbonyl groups, thereby increasing their electron-withdrawing ability and the acidity of the C5 protons.
Caption: Chemical structures of the compared compounds.
Applications Beyond Knoevenagel Condensation
Both molecules are versatile intermediates in organic synthesis.
Meldrum's Acid:
-
Serves as a precursor for the synthesis of β-keto esters and various heterocyclic compounds.
-
Its derivatives can undergo thermal decomposition to generate highly reactive ketenes.
-
Finds application in the total synthesis of natural products and pharmaceuticals.[6]
This compound:
-
Primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly antiviral and antitumor agents.
Conclusion
Meldrum's acid stands out for its high acidity and reactivity, often allowing for milder reaction conditions and higher yields in shorter timeframes. Its utility is well-documented across a broad range of transformations.
This compound , while less studied, represents a stable and likely less reactive alternative. Its application appears to be more specialized, particularly in pharmaceutical development. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including the desired reactivity, tolerance of reaction conditions, and cost considerations. Further research into the reactivity profile of this compound would be beneficial to the scientific community to fully elucidate its potential as a synthetic building block.
References
- 1. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate and Diethyl Malonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of reagents is paramount to the efficiency, yield, and selectivity of a reaction. Among the plethora of C-H acidic compounds utilized for carbon-carbon bond formation, diethyl malonate has long been a staple. However, its cyclic counterpart, diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, also known as diethyl isopropylidenemalonate, offers a unique set of properties that can be advantageous in specific synthetic contexts. This guide provides an objective, data-supported comparison of these two malonate derivatives in common synthetic transformations, including Knoevenagel condensations, Michael additions, and alkylation reactions.
Physicochemical Properties: A Tale of Two Malonates
The fundamental differences in the reactivity of diethyl malonate and this compound stem from their distinct structural and electronic properties. The cyclic nature of the latter imparts significant conformational rigidity and alters the acidity of the alpha-protons.
| Property | Diethyl Malonate | This compound | Rationale |
| Structure | Acyclic, flexible | Cyclic (dioxane ring), rigid | The isopropylidene ketal locks the molecule in a chair-like conformation. |
| pKa of α-protons | ~13 in DMSO | Expected to be lower than diethyl malonate | The rigid cyclic structure of the related Meldrum's acid (pKa ~7.3 in DMSO) dramatically increases acidity compared to acyclic malonates like dimethyl malonate (pKa ~15.9 in DMSO).[1][2] A similar, though less pronounced, acidifying effect is anticipated for the dioxane derivative. |
| Steric Hindrance | Moderate | High | The bulky 2,2-dimethyl-1,3-dioxane ring presents greater steric hindrance around the nucleophilic carbon compared to the two ethyl groups. |
Performance in Key Synthetic Reactions
The differences in acidity and steric hindrance between the two malonates translate into notable variations in their performance in common carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[3] The higher acidity of this compound suggests that it can be deprotonated under milder basic conditions compared to diethyl malonate. However, the increased steric bulk of the cyclic derivative may hinder the subsequent nucleophilic attack on the carbonyl carbon.
Comparative Performance in Knoevenagel Condensation
| Parameter | Diethyl Malonate | This compound | Supporting Rationale |
| Reaction Conditions | Requires a moderately strong base (e.g., piperidine, sodium ethoxide).[3] | May proceed with weaker bases due to higher acidity. | Increased acidity facilitates enolate formation. |
| Reaction Rate | Generally faster with unhindered aldehydes and ketones. | Potentially slower due to steric hindrance from the dioxane ring. | Steric bulk can impede the approach to the electrophilic carbonyl. |
| Yield | High yields are often achieved. | Yields may be lower, especially with sterically demanding carbonyl compounds. | Steric factors can negatively impact the reaction equilibrium and rate. |
Michael Addition
In the Michael addition, a soft nucleophile, such as a malonate enolate, adds to an α,β-unsaturated carbonyl compound.[4] Similar to the Knoevenagel condensation, the enhanced acidity of the cyclic malonate is an advantage, while its steric profile can be a drawback.
Comparative Performance in Michael Addition
| Parameter | Diethyl Malonate | This compound | Supporting Rationale |
| Catalyst/Base Requirement | Typically requires a base to generate the enolate. | Milder basic conditions may suffice. | Higher acidity facilitates deprotonation. |
| Reactivity | Generally a reliable Michael donor.[4] | Steric hindrance may reduce the rate of conjugate addition. | The bulky nucleophile may have difficulty approaching the β-carbon of the Michael acceptor. |
| Product Distribution | Can undergo double addition if two acidic protons are present. | Monoadduct formation is more likely due to steric hindrance. | The bulky substituent introduced in the first addition would further hinder a second addition. |
Alkylation Reactions
The malonic ester synthesis, a classical method for preparing substituted carboxylic acids, relies on the alkylation of the malonate enolate.[5] Here, the steric properties of the malonate derivative play a crucial role in determining the feasibility and outcome of the reaction.
Comparative Performance in Alkylation Reactions
| Parameter | Diethyl Malonate | This compound | Supporting Rationale |
| Rate of Alkylation | Generally faster. | Slower, especially with bulky alkyl halides. | Increased steric hindrance around the nucleophilic carbon impedes the SN2 reaction. |
| Dialkylation | Prone to dialkylation due to the presence of a second acidic proton after the first alkylation.[5] | Less prone to dialkylation. | The steric bulk of the dioxane ring and the first alkyl group would sterically disfavor a second alkylation. |
| Utility | A versatile precursor for a wide range of mono- and disubstituted acetic acids.[5] | Potentially useful for the synthesis of sterically hindered mono-substituted acetic acids where dialkylation is a problematic side reaction. | The steric hindrance can be exploited for selective mono-alkylation. |
Experimental Protocols
General Procedure for Knoevenagel Condensation with Diethyl Malonate
A mixture of an aldehyde (10 mmol), diethyl malonate (12 mmol), and piperidine (1 mmol) in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding arylidene or alkylidene malonate.
General Procedure for Michael Addition with Diethyl Malonate
To a solution of sodium ethoxide (10 mmol) in ethanol (20 mL), diethyl malonate (10 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of the α,β-unsaturated carbonyl compound (10 mmol). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Alkylation of Diethyl Malonate
Sodium metal (10 mmol) is dissolved in absolute ethanol (20 mL) under an inert atmosphere. Diethyl malonate (10 mmol) is added dropwise, and the mixture is stirred for 30 minutes. The alkyl halide (10 mmol) is then added, and the reaction mixture is refluxed until the starting malonate is consumed (monitored by TLC). After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
Caption: Generalized workflow for the Knoevenagel Condensation.
Caption: Comparative pathways for the Michael Addition reaction.
Caption: Logical relationship between properties and synthetic outcomes.
Conclusion
Diethyl malonate remains a versatile and highly effective reagent for a broad range of synthetic transformations due to its moderate acidity and relatively low steric hindrance. It is the reagent of choice for many standard Knoevenagel condensations, Michael additions, and for the synthesis of both mono- and disubstituted acetic acids via the malonic ester synthesis.
In contrast, this compound presents a more specialized profile. Its anticipated higher acidity may allow for the use of milder reaction conditions for enolate formation. More significantly, its considerable steric bulk can be strategically employed to prevent undesirable side reactions, such as dialkylation in the malonic ester synthesis. This makes it a potentially valuable tool for the synthesis of sterically encumbered mono-substituted acetic acids. The choice between these two malonate derivatives should, therefore, be guided by the specific steric and electronic requirements of the target molecule and the desired reaction outcome.
References
A Comparative Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate and its Alternatives for Advanced Synthesis
Physicochemical Characteristics: A Comparative Overview
The selection of a malonic acid derivative often depends on factors such as reactivity, stability, and ease of handling. Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate offers the advantage of a protected cyclic structure, which can influence its reactivity and stereochemical control in certain reactions. The table below summarizes the key physical and chemical properties of the target compound and its alternatives.
| Property | This compound | Diethyl Malonate | Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) |
| Molecular Formula | C₁₂H₂₀O₆[1] | C₇H₁₂O₄ | C₆H₈O₄ |
| Molecular Weight | 260.28 g/mol [1] | 160.17 g/mol | 144.13 g/mol |
| Appearance | No data available | Colorless liquid | Crystalline solid |
| Boiling Point | No data available | 199.3 °C | Decomposes at 94-95 °C |
| Melting Point | No data available | -50 °C | 94-95 °C (decomposes) |
| Density | No data available | 1.055 g/mL | No data available |
| Acidity (pKa) | No data available | ~13 | 4.97 |
| CAS Number | 51335-75-2[1] | 105-53-3 | 2033-24-1 |
Experimental Protocols
Synthesis of this compound
The following is a generalized procedure for the synthesis of this compound, which can be adapted and optimized based on laboratory conditions. This synthesis involves the acid-catalyzed reaction of diethyl malonate with 2,2-dimethoxypropane, which serves as an acetone equivalent.
Materials:
-
Diethyl malonate
-
2,2-dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq) and toluene.
-
Add 2,2-dimethoxypropane (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectral Characterization Data of Alternatives
Diethyl Malonate
-
¹H NMR: The proton NMR spectrum of diethyl malonate typically shows a triplet at approximately 1.2 ppm (6H, CH₃), a quartet at around 4.2 ppm (4H, CH₂), and a singlet at about 3.3 ppm (2H, CH₂).
-
¹³C NMR: The carbon NMR spectrum exhibits signals around 14 ppm (CH₃), 61 ppm (OCH₂), 41 ppm (CH₂), and 167 ppm (C=O).
-
IR Spectroscopy: Characteristic infrared absorption bands are observed around 1735 cm⁻¹ for the C=O stretching of the ester group and in the 2900-3000 cm⁻¹ region for C-H stretching.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z 160, with characteristic fragmentation patterns.
Meldrum's Acid
-
¹H NMR: The proton NMR spectrum of Meldrum's acid is simple, showing a singlet for the two methyl groups at approximately 1.7 ppm and a singlet for the methylene protons at around 3.6 ppm.
-
¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbons, the quaternary carbon of the dioxane ring, the methylene carbon, and the carbonyl carbons.
-
IR Spectroscopy: Key infrared absorptions include strong carbonyl stretching bands in the region of 1740-1780 cm⁻¹.
Visualizing Synthesis and Comparison
To further aid in the understanding of the synthesis and the relationship between the discussed compounds, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Comparison of this compound with its alternatives.
References
A Comparative Guide to Analytical Standards for Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Comparison of Commercially Available Reagents
The selection of a high-quality commercial source is the first step in establishing a reliable analytical standard. The following table summarizes the specifications of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate from various suppliers. Users should note that "stated purity" is provided by the manufacturer and may not be accompanied by a comprehensive certificate of analysis detailing the method of determination and impurity profile.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Supplier Examples |
| This compound | 51335-75-2 | C₁₂H₂₀O₆ | 260.28[3] | 95% - 99% | Ansciep Chemical[1], BLDpharm[4], Dalton Research Molecules[2], Molbase |
Workflow for In-House Standard Qualification
In the absence of a certified reference material, a commercially procured high-purity chemical must be rigorously tested to confirm its identity and assign a purity value. This process qualifies it for use as an in-house analytical standard. The following diagram outlines a typical workflow for this qualification process.
Experimental Protocols
Accurate determination of the identity, purity, and impurity profile of an analytical standard requires robust analytical methods. Below are detailed protocols for the analysis of this compound. These methods serve as a starting point and may require optimization based on the specific instrumentation and impurities encountered.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities. The principle is based on methods developed for other diethyl esters.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with 40% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the standard in acetonitrile to a concentration of approximately 1 mg/mL.
Identity Confirmation and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity of the compound through its mass spectrum and for identifying volatile and semi-volatile impurities. GC-MS data is available for this compound in the PubChem database, which can be used for comparison.[3]
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
Other Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate purity assessment against a certified internal standard.
-
Karl Fischer Titration: To accurately determine the water content, which is essential for calculating the final purity of the standard on an anhydrous basis. One supplier notes a moisture content of up to 0.5%.[1]
References
- 1. This compound, CasNo.51335-75-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]
- 2. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]
- 3. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 51335-75-2|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Performance Analysis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate: A Dual-Role Reagent in Organic Synthesis
For Immediate Release
A deep dive into the chemical versatility of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate reveals its unique standing as both a robust protecting group for 1,3-diols and a sterically hindered malonate derivative for specialized synthetic applications. This guide offers a comparative analysis of its performance characteristics, supported by experimental data from analogous systems, to inform researchers, scientists, and drug development professionals in their synthetic strategy.
This publication outlines the dual functionality of this compound, providing a framework for its application by comparing its structural features and predicted reactivity with established alternatives. Due to a lack of direct comparative studies in publicly available literature, this guide leverages data from structurally related compounds to benchmark its potential performance.
I. This compound as a Protecting Group for 1,3-Diols
The core structure of the target compound, the 2,2-dimethyl-1,3-dioxane moiety, is a well-established protecting group for 1,3-diols, formed by the acid-catalyzed reaction of a 1,3-diol with acetone or a related acetal.[1][2] This cyclic acetal offers a reliable method for the temporary masking of diol functionality during multi-step syntheses.
Stability Profile:
The 1,3-dioxane ring is known to be stable under a variety of conditions, a crucial attribute for a protecting group.[1][2][3] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol.
| Condition | Stability of 2,2-dimethyl-1,3-dioxane |
| Basic | Stable |
| Reductive | Stable |
| Oxidative | Generally Stable |
| Acidic | Labile |
Table 1: General Stability of the 2,2-dimethyl-1,3-dioxane Protecting Group.
Deprotection Strategies:
The removal of the 2,2-dimethyl-1,3-dioxane group is typically achieved under acidic conditions, which cleaves the acetal and regenerates the 1,3-diol.[1][2][4] The specific conditions can be tailored to the substrate's sensitivity.
| Reagent/Method | Conditions |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Mild to moderate conditions |
| Lewis Acids (e.g., Sc(OTf)₃, InCl₃) | Often milder and more selective |
| Transacetalization (e.g., with acetone) | Mild, equilibrium-driven |
Table 2: Common Deprotection Methods for 2,2-dimethyl-1,3-dioxane Protecting Groups.
Performance Comparison with Alternative 1,3-Diol Protecting Groups:
While specific data for this compound is unavailable, a general comparison with other common 1,3-diol protecting groups can be made based on the 2,2-dimethyl-1,3-dioxane core.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| 2,2-Dimethyl-1,3-dioxane | Acid catalyst, acetone/2,2-dimethoxypropane | Basic, reductive, oxidative | Acidic |
| Benzylidene Acetal | Acid catalyst, benzaldehyde | Basic, reductive | Acidic, Hydrogenolysis |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, base | Acidic (labile), basic (stable) | Fluoride source (e.g., TBAF) |
Table 3: Comparison of Common 1,3-Diol Protecting Groups.
The presence of the bulky diethyl dicarboxylate group at the 5-position of the dioxane ring in the target compound is expected to influence its conformational preferences, which may in turn affect its reactivity and stability compared to the unsubstituted 2,2-dimethyl-1,3-dioxane.[5]
II. This compound as a Malonate Derivative
The 5,5-dicarboxylate functionality imbues the molecule with the characteristics of a malonic ester. Diethyl malonate is a cornerstone in organic synthesis, valued for the acidity of its α-protons and its utility in forming carbon-carbon bonds.[6][7]
Acidity and Reactivity:
The acidity of the protons on the carbon situated between two carbonyl groups is a key feature of malonic esters. In this compound, this carbon is the C5 of the dioxane ring. The cyclic nature of the molecule is expected to influence the pKa of these protons. For comparison, Meldrum's acid, a cyclic malonate derivative, is significantly more acidic than diethyl malonate due to its rigid conformation.[8][9] While the 1,3-dioxane ring is more flexible than the ring system in Meldrum's acid, some effect on acidity can be anticipated.
| Compound | pKa |
| Diethyl Malonate | ~13 |
| Meldrum's Acid | ~4.97 |
| This compound | Expected to be more acidic than diethyl malonate |
Table 4: Comparison of Acidity of Malonate Derivatives.
Potential Synthetic Applications as a Malonate Derivative:
The reactivity of the malonate moiety suggests that this compound could be employed in a variety of classical malonic ester reactions, with the bulky dioxane ring potentially offering steric hindrance or stereochemical control.
-
Alkylation: The enolate generated by deprotonation of the C5 position can be alkylated with alkyl halides.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.
-
Michael Addition: Acting as a nucleophile in conjugate additions.
-
Decarboxylation: After hydrolysis of the esters, the resulting malonic acid can be decarboxylated.
The rigid cyclic structure may provide stereoselectivity in these reactions, a potential advantage over the more flexible diethyl malonate.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,3-Diol as a 2,2-Dimethyl-1,3-dioxane
This protocol is based on the general formation of 2,2-dimethyl-1,3-dioxanes and is expected to be applicable for the synthesis of the target compound from the corresponding 1,3-diol.
Materials:
-
1,3-diol
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous non-polar solvent (e.g., Dichloromethane or Toluene)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 1,3-diol in the anhydrous solvent.
-
Add 2,2-dimethoxypropane or acetone (typically in excess).
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for the Alkylation of a Malonate Derivative
This protocol outlines the general steps for the alkylation of a malonic ester, which would be applicable to this compound.
Materials:
-
Malonate derivative (e.g., this compound)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) or Sodium ethoxide (NaOEt))
-
Alkyl halide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the malonate derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully add the base portion-wise.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete enolate formation.
-
Add the alkyl halide and allow the reaction to proceed. The reaction may require heating. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Dual Functionality
The following diagrams illustrate the two primary roles of this compound.
Caption: Workflow for 1,3-diol protection and deprotection.
Caption: Reactivity pathways as a malonate derivative.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meldrum's acid [chem-is-you.blogspot.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, ensuring the protection of laboratory personnel and the environment.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] For this compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions was not identified in the available resources. Therefore, it must be treated as a hazardous waste, and general chemical disposal procedures should be strictly followed.[2] Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory to ensure compliance with all local, state, and federal regulations.[3]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification: The first step is to accurately identify and classify the chemical waste.[4][5] Since no specific hazard information is available, this compound should be handled with caution. Assume it may have properties such as toxicity or environmental persistence.
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] This compound should be collected in a dedicated waste container and not mixed with other waste streams, especially incompatible materials.[2] For instance, it should be kept separate from strong acids, bases, and oxidizing agents.
3. Container Selection and Labeling: Use a leak-proof container that is compatible with the chemical.[4] The container must be clearly labeled as "Hazardous Waste."[2][3] The label should include the full chemical name, "this compound," the quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory contact.[3] Do not use chemical abbreviations.[2][3]
4. Waste Accumulation and Storage: Store the waste container in a designated and secure satellite accumulation area that is accessible only to trained personnel.[4][6] The container must be kept closed except when adding waste.[2] Ensure the storage area has secondary containment to capture any potential leaks.[2]
5. Disposal Request and Handover: Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup.[3][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][7]
Key Waste Management Information
| Parameter | Guideline | Source |
| Waste Container | Leak-proof, chemically compatible, and in good condition. | [2][4] |
| Labeling | "Hazardous Waste" with full chemical name, quantity, and date. | [2][3] |
| Storage | Designated satellite accumulation area with secondary containment. | [4][6] |
| Disposal Method | Through the institution's EHS or a licensed disposal contractor. | [3][5] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Empty Container Disposal
Empty containers that held this compound must also be managed properly. The container should be triple-rinsed with a suitable solvent.[2][8] The rinsate must be collected and disposed of as hazardous waste.[2][8] After rinsing, the container labels should be defaced, and it can then be disposed of as regular trash, though it is best to consult with your EHS for specific institutional policies.[8]
Spill Management
In the event of a spill, it should be cleaned up immediately.[8] The spilled chemical and any absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[8] For large or unmanageable spills, evacuate the area and contact your institution's EHS immediately.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Essential Safety and Handling Guide for Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is based on general safety protocols for handling structurally similar organic esters, which are often flammable liquids. This guide should be used as a supplementary resource, and it is crucial to consult with a qualified safety professional and refer to the supplier's specific safety information before handling this chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate safety, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar organic esters.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1] | Protects against splashes and airborne droplets. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[2] | Prevents skin contact with the chemical. |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] | Minimizes inhalation of vapors. |
Operational and Disposal Plans
Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control vapor accumulation.[3][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid contact with skin and eyes.[3]
-
Do not inhale vapors.
-
Keep containers tightly closed when not in use.
-
Prevent the buildup of electrostatic charge by grounding and bonding containers and equipment during transfer.[4]
-
Use spark-proof tools and equipment designed for use with flammable liquids.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Store in a designated flammable liquids storage cabinet.[5]
-
Keep away from oxidizing agents and incompatible materials.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1]
-
Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Contain the spill using absorbent materials if it is safe to do so.
-
Follow your institution's emergency response procedures.
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.
-
Chemical Waste: Collect in a designated, properly labeled, and sealed container for flammable liquid waste.
-
Contaminated Materials: Absorbent materials, gloves, and other disposable items contaminated with the chemical should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Never dispose of this compound down the drain or in the regular trash.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
